Rohitukine
Descripción
5,7-Dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one has been reported in Dysoxylum gotadhora, Dysoxylum binectariferum, and other organisms with data available.
a gastroprotective agent isolated from both Amoora rohituka and Dysoxylum binectariferum
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCVYVBNJQIVOV-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3CCN(C[C@H]3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540347 | |
| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71294-60-5 | |
| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Rohitukine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rohitukine, a chromone alkaloid first isolated from Amoora rohituka and later found in higher concentrations in Dysoxylum binectariferum, has emerged as a significant natural product in medicinal chemistry.[1][2] Its unique chemical scaffold has served as the foundation for the development of several semi-synthetic derivatives that have entered clinical trials for cancer therapy, most notably the cyclin-dependent kinase (CDK) inhibitor flavopiridol.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its anticancer properties and mechanism of action. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are provided, along with a summary of its quantitative data to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a member of the chromone alkaloid class of compounds.[1] Its chemical structure is characterized by a 4H-chromen-4-one core substituted with methyl and hydroxyl groups, and a (3S,4R)-3-hydroxy-1-methylpiperidin-4-yl group at the 8th position.
IUPAC Name: 5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one
Chemical Formula: C₁₆H₁₉NO₅
Molecular Weight: 305.32 g/mol
The physicochemical properties of this compound are critical for its pharmacokinetic and pharmacodynamic profiles. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Water Solubility | 10.3 mg/mL | |
| LogP | -0.55 | |
| pKa | 5.83 |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated promising cytotoxic activity against various cancer cell lines, particularly those of leukemia. Its primary mechanism of anticancer action is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition
This compound has been shown to inhibit CDK2/A and CDK9/T1. The IC50 values for CDK inhibition are summarized in Table 2. The inhibition of these kinases leads to cell cycle arrest and apoptosis.
Table 2: In Vitro CDK Inhibition by this compound
| Kinase | IC50 (µM) | Reference |
| Cdk2/A | 7.3 | |
| Cdk9/T1 | 0.3 |
2.1.2. Cytotoxicity Against Cancer Cell Lines
The growth inhibitory (GI50) and cytotoxic (IC50) activities of this compound against a panel of human cancer cell lines are presented in Table 3.
Table 3: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HL-60 | Leukemia | 10 | |
| Molt-4 | Leukemia | 12 |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytic THP-1 cells. Furthermore, it exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.
Signaling Pathways Modulated by this compound
This compound's biological activities are a consequence of its ability to modulate key cellular signaling pathways.
MAPK Signaling Pathway
Studies in the model organism Saccharomyces cerevisiae have indicated that this compound's cytotoxic effects involve the Mitogen-Activated Protein Kinase (MAPK) pathway. The compound has been shown to have a differential effect on wild-type and MAPK gene deletion strains, suggesting a critical role of this pathway in mediating this compound-induced cell death.
Caption: this compound induces cellular stress, modulating the MAPK pathway and leading to apoptosis.
Apoptosis Pathway
This compound induces apoptosis in cancer cells. Western blot analysis has shown that treatment with this compound leads to the upregulation of the pro-apoptotic protein p53 and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.
Caption: this compound's pro-apoptotic mechanism involves p53, Bcl-2, and Caspase-9.
Experimental Protocols
Isolation and Purification of this compound from Dysoxylum binectariferum
A chromatography-free method for the isolation of this compound has been reported, providing a high yield and purity.
Workflow for Chromatography-Free Isolation of this compound
Caption: A streamlined, chromatography-free workflow for isolating this compound.
Detailed Methodology:
-
Extraction: Shade-dried leaves of D. binectariferum (140 g) are powdered and extracted with 50% aqueous ethanolic solution (3 x 400 mL) for 30 minutes at 45°C with sonication. The extract is then filtered.
-
Solvent Evaporation: The solvent from the filtered extract is evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Treatment: The crude extract is suspended in water (100 mL), and the pH is adjusted to 2.0 with hydrochloric acid. This acidic aqueous phase is then washed three times with ethyl acetate (125 mL).
-
Basification and Extraction: The remaining aqueous solution is basified with 29% NH₄OH to a pH of 10.0 and extracted three times with n-butanol (100 mL).
-
Crystallization: The n-butanol fraction is dried and then purified by crystallization in methanol to yield pure this compound.
Total Synthesis of this compound
The total synthesis of this compound has been achieved, providing a scalable method for producing this important alkaloid and its analogues. A key step in the synthesis involves the diastereoselective reduction of a piperidin-3-one intermediate.
Key Synthetic Step: Asymmetric Reduction
Caption: Asymmetric reduction is a crucial step in the total synthesis of this compound.
Detailed Methodology:
A detailed, step-by-step protocol for the total synthesis is complex and beyond the scope of this guide. However, a recent publication describes a gram-scale synthesis utilizing N-selectride for the asymmetric reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidin-3-one, achieving over 99% diastereomeric excess for the desired cis-(3S,4R)-isomer. This intermediate is then carried forward through several steps to yield this compound.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 72 hours.
-
MTT Addition: The medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are solubilized by adding 130 µL of DMSO to each well, followed by incubation at 37°C for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Detailed Methodology:
-
Cell Lysis: A549 cells are treated with this compound (e.g., 30 µM for 24 hours). The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins such as p53, Bcl-2, and caspase-9.
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a suitable secondary antibody, and the protein bands are visualized using a chemiluminescent or fluorescent detection system.
Conclusion
This compound is a valuable natural product with significant potential for the development of new anticancer and anti-inflammatory drugs. Its well-defined chemical structure, favorable physicochemical properties, and potent biological activity, particularly as a CDK inhibitor, make it an attractive lead compound for medicinal chemists and drug discovery scientists. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to facilitate further research into this promising molecule and its derivatives. The elucidation of its mechanism of action through the modulation of key signaling pathways, such as the MAPK and apoptosis pathways, provides a solid foundation for the rational design of next-generation therapies.
References
- 1. This compound | C16H19NO5 | CID 13422573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chromatography-free isolation of this compound from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
Rohitukine: A Technical Guide on its Discovery, Chemistry, and Biological Significance
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rohitukine is a naturally occurring chromone alkaloid that has emerged as a pivotal scaffold in the development of potent anti-cancer therapeutics. Initially identified for its anti-inflammatory and immunomodulatory properties, its unique chemical structure has served as the foundation for the semi-synthesis of several clinical drug candidates, most notably the cyclin-dependent kinase (CDK) inhibitor, flavopiridol. This document provides a comprehensive overview of the discovery of this compound, its historical context, natural sources, and key experimental data. It details the protocols for its isolation, synthesis, and quantification, and explores its mechanism of action as a CDK inhibitor, supported by quantitative biological data and signaling pathway diagrams.
Discovery and Historical Background
The journey of this compound began in 1979 when Harmon et al. first isolated this chromone alkaloid from the stems and leaves of Amoora rohituka (now Aglaia rohituka), a plant belonging to the Meliaceae family.[1][2][3][4] Subsequently, this compound was also found in other plants of the Meliaceae and Rubiaceae families, including Schumanniophyton problematicum and Schumanniophyton magnificum.[4]
A significant breakthrough occurred when it was discovered that the stem bark of Dysoxylum binectariferum, another tree in the Meliaceae family, was a particularly rich source of the compound. In the early 1990s, chemists at Hoechst India Ltd. isolated this compound from D. binectariferum and were the first to characterize its anti-inflammatory and immunomodulatory activities. This discovery sparked further interest, leading to extensive research into its pharmacological potential. The realization that this compound's scaffold could potently inhibit cyclin-dependent kinases (CDKs) marked a turning point, establishing it as a critical precursor for the development of anticancer drugs like flavopiridol and P-276-00 (Riviciclib).
Physicochemical Properties and Natural Abundance
This compound (C₁₆H₁₉NO₅) is a highly polar molecule whose structure features a chromone core linked to a hydroxypiperidine ring. Its systematic name is 5,7-dihydroxy-8-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-2-methyl-4H-chromen-4-one.
Physicochemical Data
The key physicochemical properties of this compound have been experimentally determined, providing essential data for drug development and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO₅ | |
| Molecular Weight | 305.32 g/mol | |
| Water Solubility (Swater) | 10.3 mg/mL | |
| Partition Coefficient (LogP) | -0.55 | |
| Ionization Constant (pKa) | 5.83 |
Natural Occurrence and Yield
The concentration of this compound varies significantly between species and even among different tissues of the same plant. D. binectariferum remains the most commercially viable source, with recent studies focusing on renewable parts like leaves and seeds to prevent threatening the tree's survival.
| Plant Source | Tissue | Yield (% Dry Weight) | Reference |
| Amoora rohituka | Stem/Leaves | 0.083% | |
| Dysoxylum binectariferum | Trunk Bark | 0.9% - 7.0% | |
| Dysoxylum binectariferum | Seeds | 2.42% | |
| Dysoxylum binectariferum | Leaves | 1.064% | |
| Dysoxylum binectariferum | Twigs | 0.844% | |
| Dysoxylum binectariferum | Fruits | 0.456% |
Experimental Protocols
Protocol 1: Chromatography-Free Isolation from D. binectariferum Leaves
An efficient, scalable protocol for isolating this compound without the need for chromatography has been developed, making it highly suitable for bulk production.
Methodology:
-
Extraction: Shade-dried and powdered leaves of D. binectariferum (140 g) are extracted with 50% aqueous ethanol (3 x 400 mL) for 30 minutes at 45°C with sonication.
-
Solvent Evaporation: The combined extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract (approx. 8.2 g).
-
Acid-Base Treatment: The crude extract is suspended in water (100 mL), and the pH is adjusted to 2.0 with hydrochloric acid. This acidic aqueous phase is washed with ethyl acetate (3 x 125 mL) to remove non-basic compounds.
-
Basification and Extraction: The pH of the remaining aqueous layer is then adjusted to 9.0 using a suitable base. The basic solution is extracted with an appropriate organic solvent to isolate the alkaloid fraction containing this compound.
-
Crystallization: this compound is purified from the alkaloid fraction by crystallization, yielding a product with >98% purity.
Protocol 2: Total Synthesis
A gram-scale total synthesis of this compound has been reported, providing a viable alternative to extraction from natural sources.
Methodology:
-
Condensation: Acid-catalyzed condensation of 1,3,5-trimethoxybenzene with N-methyl piperidone in acetic acid yields an olefin derivative.
-
Hydroboration-Oxidation: The olefin undergoes hydroboration with BH₃, followed by oxidation with H₂O₂, to produce an arylpiperidinol racemate.
-
Oxidation: Swern oxidation of the arylpiperidinol produces the corresponding arylpiperidone.
-
Chiral Resolution: The enantiomers of the arylpiperidone are separated via resolution with (+)-dibenzoyl-d-tartaric acid.
-
Asymmetric Reduction: The desired (+)-(R)-enantiomer is subjected to diastereoselective reduction using N-selectride to yield the crucial cis-(3S,4R)-alcohol intermediate with >99.5% diastereomeric excess.
-
Final Cyclization Steps: The chiral intermediate is then carried forward through subsequent steps to construct the chromone ring and complete the synthesis of this compound.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is used for the accurate quantification of this compound in plant extracts.
Methodology:
-
System: Shimadzu LC20AT system or equivalent.
-
Column: RP-18 column (4.6 x 250 mm, 5µm).
-
Mobile Phase: Gradient elution using Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water.
-
Detection: UV absorbance at 254 nm.
-
Quantification: A standard curve is generated using purified this compound (0.2 – 1.0 mg/mL). The concentration in samples is determined by comparing peak areas to the standard curve.
Biological Activity and Mechanism of Action
This compound's primary therapeutic interest lies in its anticancer activity, which stems from its ability to inhibit cyclin-dependent kinases (CDKs). It serves as a pharmacophore for more potent semi-synthetic derivatives.
Cyclin-Dependent Kinase (CDK) Inhibition
This compound exhibits inhibitory activity against key CDKs that regulate cell cycle progression and transcription. Its derivatives, flavopiridol and IIIM-290, are potent inhibitors of CDK9/T1.
| Target | IC₅₀ (µM) | GI₅₀ (µM) | Cell Line | Reference |
| Cdk2/A | 7.3 | - | - | |
| Cdk9/T1 | 0.3 | - | - | |
| - | - | 10 | HL-60 (Leukemia) | |
| - | - | 12 | Molt-4 (Leukemia) |
Pro-Apoptotic Signaling in Cancer Cells
In cancer cells, this compound induces apoptosis through the intrinsic pathway. Studies in the A549 lung cancer cell line have shown that it modulates key apoptosis-related proteins. The proposed mechanism involves the upregulation of the tumor suppressor p53, which in turn activates the initiator caspase-9. Simultaneously, this compound downregulates the anti-apoptotic protein Bcl-2, further promoting the apoptotic cascade. This mechanism is also believed to be linked to the Mitogen-Activated Protein Kinase (MAPK) pathway.
Conclusion
This compound represents a remarkable success story in natural product drug discovery. From its initial isolation from traditional medicinal plants to its establishment as a crucial precursor for clinically evaluated CDK inhibitors, its journey underscores the value of exploring biodiversity for novel therapeutic agents. The development of scalable isolation techniques and total synthesis routes has secured its supply for ongoing research and development. The detailed understanding of its biological mechanism continues to inspire the design of next-generation kinase inhibitors, solidifying this compound's legacy as a cornerstone scaffold in oncology drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijesrc.com [ijesrc.com]
- 3. The Chromone Alkaloid, this compound, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway | PLOS One [journals.plos.org]
- 4. pradeepresearch.org [pradeepresearch.org]
Dysoxylum binectariferum: A High-Yielding Source of the Anticancer Precursor Rohitukine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Rohitukine, a chromone alkaloid, has emerged as a molecule of significant interest in the pharmaceutical industry due to its role as a precursor for the semi-synthesis of potent anticancer drugs, including flavopiridol and P-276-00.[1][2][3] Flavopiridol, a notable derivative, is a powerful inhibitor of several cyclin-dependent kinases (CDKs) and has undergone extensive clinical trials for various cancers.[1][3] While initially isolated from Amoora rohituka, the plant Dysoxylum binectariferum has been identified as a significantly richer source, making it a focal point for the sustainable production of this valuable alkaloid. This technical guide provides an in-depth overview of D. binectariferum as a high-yielding source of this compound, detailing quantitative data, experimental protocols, and relevant biological pathways.
Quantitative Analysis of this compound Content in Dysoxylum binectariferum
Dysoxylum binectariferum exhibits a remarkable variability in this compound content across its different tissues and geographical locations. The data consistently indicates that this species is a superior source compared to the originally discovered Amoora rohituka.
Table 1: this compound Yield from Various Plant Sources
| Plant Species | This compound Yield (% dry weight) | Reference |
| Amoora rohituka | 0.083% | |
| Dysoxylum binectariferum (initial report) | 0.9% | |
| Dysoxylum binectariferum (Western Ghats, India) | up to 7% |
Table 2: Distribution and Yield of this compound in Different Tissues of Dysoxylum binectariferum
| Plant Tissue | This compound Content (% dry weight) | Reference |
| Seeds | 2.42% | |
| Trunk Bark | 1.34% - 7.04% | |
| Leaves | 1.064% | |
| Twigs | 0.844% | |
| Fruits (seeds removed) | 0.4559% | |
| Roots | 2.15 ± 0.62% |
The high concentration of this compound in renewable parts of the plant, such as leaves and seeds, presents a sustainable alternative to the destructive harvesting of trunk bark.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines the general steps for extracting this compound from various tissues of D. binectariferum.
Materials:
-
Shade-dried and powdered plant material (leaves, bark, seeds, etc.)
-
50% aqueous ethanol or methanol
-
Sonication bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 2 g).
-
Add a suitable volume of the extraction solvent (e.g., 25 mL of 50% aqueous ethanol).
-
Sonicate the mixture at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 30 minutes).
-
Repeat the extraction process three times to ensure maximum yield.
-
Filter the combined extracts to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Acid-Base Purification of this compound
This protocol is used to enrich the alkaloid fraction from the crude extract.
Materials:
-
Crude extract
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl acetate
-
n-butanol
Procedure:
-
Suspend the crude extract in water (e.g., 8.2 g of crude extract in 100 mL of water).
-
Acidify the solution to pH 2.0 using HCl.
-
Extract the acidic aqueous phase three times with ethyl acetate to remove non-alkaloidal compounds.
-
Basify the remaining aqueous solution to pH 10.0 with NH₄OH.
-
Extract the basic solution three times with n-butanol to isolate the alkaloid fraction.
-
Dry the combined n-butanol fractions to yield an enriched this compound extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analytical method for quantifying this compound in the extracts.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: RP-C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 40°C.
Procedure:
-
Preparation of Standard Solutions: Accurately weigh pure this compound standard and dissolve it in HPLC grade methanol to prepare a stock solution (e.g., 0.5 mg/mL). Prepare a series of working calibration solutions by diluting the stock solution.
-
Preparation of Sample Solutions: Dissolve the crude or purified extracts in a methanol:water (1:1) solution to a known concentration (e.g., 1 mg/mL). Filter the solutions through a 0.20 µm filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations: Pathways and Workflows
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that involves the convergence of multiple metabolic pathways. While the exact pathway is not fully elucidated, current research suggests the involvement of the shikimic acid/phenylpropanoid pathway, the flavonoid pathway, the acetate to pentaketide pathway, and the L-lysine degradation pathway.
References
The Role of Rohitukine in Traditional and Modern Medicine: A Technical Guide
Abstract: Rohitukine, a chromone alkaloid first isolated from Amoora rohituka and later found in higher concentrations in Dysoxylum binectariferum, holds a significant place in traditional and Ayurvedic medicine.[1][2][3] Historically, extracts from these plants have been utilized for their anti-inflammatory, antipyretic, and antimicrobial properties.[1] Modern scientific investigation has corroborated these traditional uses, revealing potent pharmacological activities, primarily as an anti-inflammatory and anti-cancer agent. This guide provides a detailed technical overview of this compound, focusing on its traditional context, mechanisms of action, and the experimental validation of its therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Traditional Context
This compound is a bioactive chromone alkaloid primarily sourced from the Meliaceae family of plants, including Dysoxylum binectariferum and Amoora rohituka.[3] In traditional systems of medicine, particularly Ayurveda, these plants have been used to manage a variety of ailments. The bark and leaves are prepared as decoctions to treat fever, joint pain, respiratory issues, and skin infections. In the folk medicine of the Tharu community in Uttarakhand, India, the fruit of Dysoxylum binectariferum is used in pastes to treat osteomyelitis, abscesses, and other skin ailments.
The scientific interest in this compound has been significantly amplified by its role as the direct chemical precursor for the semi-synthetic flavonoid Flavopiridol (Alvocidib) and the development of P-276-00. Both are potent cyclin-dependent kinase (CDK) inhibitors that have undergone advanced clinical trials for various cancers.
Pharmacological Activity: Quantitative Analysis
This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.
Anti-Cancer and Cytotoxic Activity
The primary anti-cancer mechanism of this compound is the inhibition of cyclin-dependent kinases (CDKs), which are critical enzymes controlling cell cycle progression. It shows notable inhibitory activity against CDK2 and CDK9. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: In Vitro Anti-Cancer and CDK Inhibitory Activity of this compound
| Target Cell Line / Enzyme | Assay Type | IC50 / GI50 (µM) | Reference |
| CDK Inhibition | |||
| CDK2/Cyclin A | Kinase Assay | 7.3 | |
| CDK9/Cyclin T1 | Kinase Assay | 0.3 | |
| Cytotoxicity | |||
| HL-60 (Leukemia) | Cytotoxicity | 10 | |
| Molt-4 (Leukemia) | Cytotoxicity | 12 | |
| A549 (Lung Carcinoma) | MTT Assay | 40 | |
| MDAMB-231 (Breast Cancer) | Cytotoxicity | 3 | |
| MCF7 (Breast Cancer) | Cytotoxicity | 15 | |
| T47D (Breast Cancer) | Cytotoxicity | 50 | |
| SKOV3 (Ovarian Cancer) | Cytotoxicity | 20 |
Anti-inflammatory and Immunomodulatory Activity
This compound's traditional use for inflammatory conditions is supported by modern research demonstrating its ability to suppress key pro-inflammatory pathways. It significantly inhibits the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular and animal models of inflammation. The mechanism involves the inhibition of the NF-κB signaling pathway.
Table 2: Anti-inflammatory and Immunomodulatory Activity of this compound
| Model System | Treatment / Induction | Measured Effect | Result | Reference |
| Human Monocytic THP-1 Cells | LPS-induced Inflammation | Inhibition of TNF-α Production | >50% inhibition at 3.12 µg/mL | |
| Human Monocytic THP-1 Cells | LPS-induced Inflammation | Inhibition of IL-6 Production | >50% inhibition at 3.12 µg/mL | |
| LPS-treated Wild-type Mice | 200 mg/kg (Oral, Daily) | Reduction of Serum TNF-α Levels | Complete reduction | |
| Collagen-Induced Arthritis in DBA/1J Mice | 100 mg/kg (Oral, Daily) | Reduction of Serum TNF-α & IL-6 Levels | >75% reduction | |
| J774A.1 Macrophage Cells | LPS-induced Inflammation | Inhibition of Nitric Oxide & PGE2 Production | Significant attenuation |
Mechanisms of Action: Signaling Pathways
Anti-Cancer Mechanism: CDK Inhibition
This compound exerts its anti-proliferative effects by targeting key regulators of the cell cycle and transcription.
-
Inhibition of CDK2/Cyclin E: In the G1/S phase of the cell cycle, CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (pRb). This hyperphosphorylation causes pRb to release the E2F transcription factor, which then activates genes necessary for DNA replication and S-phase entry. By inhibiting CDK2, this compound prevents pRb hyperphosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase.
-
Inhibition of CDK9/Cyclin T1 (P-TEFb): The CDK9/Cyclin T1 complex, also known as Positive Transcription Elongation Factor b (P-TEFb), is essential for transcriptional elongation. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors like DSIF and NELF. This action releases Pol II from promoter-proximal pausing, allowing for the transcription of full-length mRNAs, many of which code for anti-apoptotic proteins. This compound's potent inhibition of CDK9 blocks this process, leading to a decrease in the transcription of survival genes and promoting apoptosis.
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
The anti-inflammatory effects of this compound are largely mediated by the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6. Evidence suggests that this compound inhibits this pathway by suppressing the phosphorylation of IκBα and the p65 subunit, thereby preventing NF-κB activation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacological Potential of Natural Rohitukine Analogues
This compound, a chromone alkaloid first isolated from Amoora rohituka and later found in higher concentrations in Dysoxylum binectariferum, has emerged as a significant scaffold in medicinal chemistry.[1][2][3] Its unique piperidine and chromone moieties allow it to precisely occupy the ATP-binding pocket of protein kinases, making it a valuable lead for drug discovery.[2] While this compound itself possesses anti-inflammatory, immunomodulatory, and moderate anti-proliferative properties, its semi-synthetic and synthetic analogues have demonstrated substantially enhanced potency and specificity, particularly as anticancer agents.[1] This has led to the development of clinical candidates like Flavopiridol (Alvocidib), the first cyclin-dependent kinase (CDK) inhibitor to enter clinical trials, and other promising molecules such as P-276-00 and IIIM-290.
This technical guide provides a comprehensive overview of the pharmacological potential of natural and semi-synthetic this compound analogues, focusing on their anticancer, anti-inflammatory, and metabolic regulatory activities. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and development in this area.
Anticancer Potential: Targeting Cyclin-Dependent Kinases
The primary anticancer mechanism of this compound analogues is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcription. Deregulation of CDK activity is a hallmark of many cancers, making them a critical therapeutic target. Analogues of this compound have shown potent and often selective inhibition of various CDKs, particularly CDK9, leading to cell cycle arrest and apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the inhibitory concentrations of various this compound analogues against different cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Sulphonyl Derivatives of this compound
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| K-6 | MCF-7 (Breast Cancer) | 17.5 | |
| MDA-MB-231 (Breast Cancer) | 20.0 | ||
| K-8 | MCF-7 (Breast Cancer) | 17.0 | |
| MDA-MB-231 (Breast Cancer) | 19.8 | ||
| K-10 | MCF-7 (Breast Cancer) | 19.0 | |
| MDA-MB-231 (Breast Cancer) | 28.5 |
Table 2: Activity of N-oxide and Styryl Derivatives of this compound
| Compound | Target Kinase/Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| This compound N-oxide (2) | CDK9/T1 | 7.6 | |
| 2b (chloro-styryl derivative) | CDK9/T1 | 0.17 | |
| HCT 116 (Colon Cancer) | 2.5 - 9.7 | ||
| MIA PaCa-2 (Pancreatic Cancer) | 2.5 - 9.7 | ||
| 2l (chloro-styryl derivative) | CDK9/T1 | 0.15 | |
| HCT 116 (Colon Cancer) | 2.5 - 9.7 | ||
| MIA PaCa-2 (Pancreatic Cancer) | 2.5 - 9.7 |
Table 3: Activity of Advanced Preclinical and Clinical Candidates
| Compound | Target Kinase/Cell Line | IC₅₀ / GI₅₀ | Reference |
| IIIM-290 | CDK9/T1 | 1.9 nM | |
| Molt-4 (Leukemia) | < 1.0 µM | ||
| MIA PaCa-2 (Pancreatic Cancer) | < 1.0 µM | ||
| Flavopiridol | Various CDKs (1, 2, 4, 9) | Not Specified | |
| P-276-00 | Various CDKs (1, 2, 4, 9) | Not Specified |
Mechanism of Action: CDK Inhibition and Apoptosis Induction
This compound analogues exert their anticancer effects through a multi-faceted mechanism primarily initiated by CDK inhibition.
-
CDK9 Inhibition: Many potent analogues, such as IIIM-290 and the styryl derivatives 2b and 2l, are highly selective inhibitors of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation of short-lived anti-apoptotic proteins like Mcl-1 and Myc. Inhibition of CDK9 leads to the rapid downregulation of these survival proteins, triggering apoptosis.
-
Cell Cycle Arrest: By inhibiting cell cycle CDKs (CDK1, 2, 4), analogues like Flavopiridol can cause the cell cycle to arrest in the G1 and G2 phases, preventing cancer cell proliferation.
-
Induction of Apoptosis: The downstream effects of CDK inhibition converge on the induction of apoptosis. This is characterized by an increase in intracellular Reactive Oxygen Species (ROS), a reduction in mitochondrial membrane potential, and activation of the caspase cascade. Studies on this compound itself have shown that it can trigger apoptosis in A549 lung cancer cells by upregulating pro-apoptotic proteins like p53 and caspase-9, while downregulating the anti-apoptotic protein Bcl-2.
Caption: Anticancer mechanism of this compound analogues via CDK9 inhibition and apoptosis modulation.
Anti-inflammatory Potential
This compound and its derivatives have demonstrated significant anti-inflammatory properties. This activity is particularly relevant for chronic inflammatory diseases such as rheumatoid arthritis.
Quantitative Data: In Vitro Anti-inflammatory Activity
Table 4: Inhibition of Pro-inflammatory Cytokines
| Compound/Fraction | Target Cell Line | Cytokine | Concentration | % Inhibition | Reference |
| This compound | THP-1 (Human Monocytic) | TNF-α | 5-10 µM | 40-51% | |
| THP-1 (Human Monocytic) | IL-6 | 5-10 µM | 82-86% | ||
| This compound-enriched fraction | THP-1 (Human Monocytic) | TNF-α | 3.12 µg/mL | >50% | |
| THP-1 (Human Monocytic) | IL-6 | 3.12 µg/mL | >50% |
Mechanism of Action: NF-κB Pathway Inhibition
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
Stimulus: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB pathway is activated.
-
Inhibition of IκBα Phosphorylation: this compound suppresses the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB (p65 subunit) in the cytoplasm.
-
Prevention of p65 Nuclear Translocation: By preventing IκBα degradation, this compound inhibits the phosphorylation and subsequent translocation of the active p65 subunit into the nucleus.
-
Reduced Pro-inflammatory Gene Expression: With NF-κB activation blocked, the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), is significantly reduced.
Caption: Anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Metabolic Regulation Potential
Certain this compound analogues have shown promise in managing metabolic disorders like diabetes and dyslipidemia.
Quantitative Data: Antidiabetic and Antidyslipidemic Activity
A study on arylsulphonamide derivatives of this compound identified compound K5 as a potent agent for metabolic regulation.
Table 5: PTP1B Inhibition and Anti-adipogenic Activity of this compound Analogues
| Compound | Activity | Concentration | % Inhibition | Reference |
| K2 | PTP1B Inhibition | 10 µg/ml | 51.3% | |
| K3 | PTP1B Inhibition | 10 µg/ml | 65.6% | |
| K5 | PTP1B Inhibition | 10 µg/ml | 71.9% | |
| K8 | PTP1B Inhibition | 10 µg/ml | 55.9% | |
| This compound (RH) | Lipid Accumulation (3T3-L1 cells) | 10 µM | 35% | |
| Lipid Accumulation (3T3-L1 cells) | 20 µM | 45% | ||
| K5 | Lipid Accumulation (3T3-L1 cells) | 10 µM | 41% | |
| Lipid Accumulation (3T3-L1 cells) | 20 µM | 51% |
In vivo, compound K5 was shown to significantly reduce blood glucose and serum insulin levels in db/db mice, improve glucose tolerance, and lower cholesterol and triglyceride profiles while improving high-density lipoprotein cholesterol.
Mechanism of Action: PTP1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor, it attenuates insulin action. Inhibition of PTP1B is a validated strategy for treating type 2 diabetes. The this compound analogue K5 acts as a PTP1B inhibitor, thereby enhancing insulin sensitivity and leading to its antidiabetic and antidyslipidemic effects.
Experimental Protocols
This section provides an overview of the key methodologies used to evaluate the pharmacological potential of this compound analogues.
Synthesis of Analogues and General Workflow
The general process involves the isolation of this compound from its natural source, followed by semi-synthetic modification to create novel analogues, which are then subjected to biological screening.
Caption: General workflow for the development of this compound analogues.
In Vitro Antiproliferative Assay
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, MIA PaCa-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours). Doxorubicin or another standard anticancer drug is used as a positive control.
-
Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay.
-
The absorbance is read using a microplate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀ or GI₅₀) is calculated from dose-response curves.
-
Apoptosis Assay by Flow Cytometry
-
Principle: This assay uses Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with the test compounds for 24-48 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Cells are stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
The stained cells are analyzed using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
-
In Vitro Cytokine Inhibition Assay
-
Cell Line: Human monocytic THP-1 cells are used. They are often differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Procedure:
-
Differentiated THP-1 cells are seeded in 24-well plates.
-
Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 18-24 hours.
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The percentage inhibition of cytokine production is calculated relative to the LPS-treated control.
-
Conclusion and Future Directions
This compound has proven to be a highly valuable natural scaffold, inspiring the development of potent pharmacological agents. Its analogues, particularly those targeting CDKs, have shown significant promise in oncology, with Flavopiridol serving as a pioneering example. The anticancer activity is robust, driven by specific kinase inhibition that leads to cell cycle arrest and apoptosis. Furthermore, the anti-inflammatory and metabolic regulatory properties of other analogues highlight the versatility of the this compound core structure.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploration of New Targets: While CDKs are the primary focus, the diverse biological activities suggest that this compound analogues may interact with other important cellular targets.
-
In Vivo Efficacy and Safety: Advancing the most promising preclinical candidates through comprehensive in vivo studies to establish their therapeutic potential and safety profiles.
-
Total Synthesis: Developing more efficient total synthesis routes, as demonstrated for IIIM-290, to ensure a sustainable supply of lead compounds independent of natural sourcing.
The continued exploration of this compound analogues holds significant potential for the discovery of novel therapeutics for cancer, inflammatory disorders, and metabolic diseases.
References
- 1. thepharmstudent.com [thepharmstudent.com]
- 2. Total Synthesis of this compound and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chromone Alkaloid, this compound, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway | PLOS One [journals.plos.org]
Rohitukine: A Promising Chromone Alkaloid for Cancer Therapy Through Cyclin-Dependent Kinase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Rohitukine, a chromone alkaloid originally isolated from Dysoxylum binectariferum, has emerged as a significant natural product scaffold in the development of anti-cancer therapeutics. Its derivatives, notably Flavopiridol, Riviciclib (P276-00), and IIIM-290, have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle and transcription whose dysregulation is a hallmark of cancer. This technical guide provides an in-depth overview of this compound's potential as a CDK inhibitor for cancer therapy, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In partnership with their regulatory cyclin subunits, CDKs drive the progression through the different phases of the cell cycle.[1][2] Aberrant CDK activity, often resulting from genetic mutations or upstream signaling dysregulation, leads to uncontrolled cell proliferation, a defining characteristic of cancer.[3] Consequently, CDKs have become prime targets for the development of novel anticancer agents.
This compound and its semi-synthetic analogues represent a promising class of CDK inhibitors.[4] This guide delves into the scientific evidence supporting their therapeutic potential, providing a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Analysis of CDK Inhibition
The inhibitory potency of this compound and its key derivatives against various CDK-cyclin complexes has been quantified through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below for comparative analysis.
Table 1: IC50 Values of this compound Against Cyclin-Dependent Kinases
| Compound | CDK Target | IC50 (µM) |
| This compound | Cdk2/A | 7.3 |
| Cdk9/T1 | 0.3 | |
| CDK9/T1 (synthesized) | 0.657 | |
| CDK9/T1 (natural) | 0.735 |
Table 2: IC50 Values of this compound Derivatives Against a Panel of Cyclin-Dependent Kinases
| Compound | CDK1 | CDK2 | CDK4 | CDK6 | CDK9 |
| Flavopiridol (Alvocidib) | 30 - 40 nM | 170 nM | 60 - 100 nM | 20 - 100 nM | 8 - 25 nM |
| Riviciclib (P276-00) | 79 nM | 224 nM | 63 nM | 396 nM | 20 nM |
| IIIM-290 | 4.9 nM | 90 nM | 22.5 nM | 45 nM | 1.9 - 94 nM |
Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions.
Key Signaling Pathways
This compound and its derivatives exert their anti-cancer effects by modulating critical signaling pathways that control cell cycle progression and apoptosis.
CDK-Mediated Cell Cycle Regulation
CDKs are the master regulators of the cell cycle. The inhibition of specific CDKs by this compound and its analogues leads to cell cycle arrest at different phases, preventing cancer cell proliferation.
Caption: this compound's inhibition of key CDKs disrupts the cell cycle.
This compound-Induced Apoptotic Pathway
Beyond cell cycle arrest, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, involving the modulation of key apoptotic proteins.
Caption: this compound induces apoptosis via ROS, p53, and caspase activation.
Experimental Protocols
Standardized methodologies are critical for the evaluation of CDK inhibitors. Provided below are detailed protocols for key in vitro assays.
In Vitro CDK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific CDK-cyclin complex.
Materials:
-
Recombinant human CDK/cyclin complexes
-
Substrate (e.g., Histone H1 for CDK1/cyclin B, Rb protein fragment for CDK4/cyclin D1)
-
[γ-33P]ATP or [γ-32P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound or derivative) dissolved in DMSO
-
Phosphocellulose paper or SDS-PAGE apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific CDK/cyclin complex, and the substrate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
For the filter binding assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For SDS-PAGE, separate the reaction products and visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for an in vitro CDK kinase assay.
MTT Cell Viability Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound or derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cancer cells with the test compound for a specified time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes. The PI will stain the cellular DNA, and the RNase A will degrade any RNA to prevent non-specific staining.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be proportional to the stage of the cell cycle.
-
The resulting data is plotted as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant potential as CDK inhibitors for cancer therapy. The data presented in this guide highlight their potent and, in some cases, selective inhibition of key CDKs, leading to cell cycle arrest and apoptosis in cancer cells. The provided experimental protocols offer a foundation for further research and development in this area.
Future research should focus on optimizing the selectivity and pharmacokinetic properties of this compound-based compounds to enhance their therapeutic index. Further elucidation of the intricate signaling networks modulated by these compounds will be crucial for identifying predictive biomarkers and rational combination strategies to overcome drug resistance. The continued investigation of this natural product scaffold holds great promise for the development of next-generation cancer therapeutics.
References
Methodological & Application
Application Notes & Protocols for the Isolation and Purification of Rohitukine from Plant Material
Introduction
Rohitukine is a chromone alkaloid of significant interest to the pharmaceutical industry, primarily as a precursor for the semi-synthesis of potent anti-cancer drug candidates like Flavopiridol and P-276-00.[1][2][3] This document provides detailed protocols for the isolation and purification of this compound from plant material, specifically from various parts of Dysoxylum binectariferum and Dysoxylum gotadhora.[4][5] The methods outlined are suitable for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Plant Material and this compound Content
This compound can be found in various tissues of Dysoxylum species. While the trunk bark has been a traditional source, concerns over sustainability have led to the exploration of renewable parts like leaves and seeds. The concentration of this compound varies significantly among different plant parts.
Table 1: this compound Content in Various Tissues of Dysoxylum binectariferum
| Plant Part | This compound Content (% dry weight) | Reference |
| Seeds | 2.42% | |
| Trunk Bark | 1.34% - 7% | |
| Leaves | 1.06% | |
| Twigs | 0.844% | |
| Fruits | 0.46% |
Experimental Protocols
Two primary methodologies for the isolation and purification of this compound are presented below: a classical approach involving acid-base extraction followed by crystallization or chromatography, and a more recent chromatography-free method.
Protocol 1: Acid-Base Extraction and Crystallization/Chromatography
This protocol is a robust method for obtaining high-purity this compound and is suitable for processing larger quantities of plant material.
1. Extraction
-
Plant Material Preparation: Shade-dry the chosen plant material (e.g., leaves, seeds, or bark) and grind it into a fine powder.
-
Solvent Extraction:
-
For every 140 g of powdered plant material, add 400 mL of 50% aqueous ethanol.
-
Perform the extraction three times at 45°C for 30 minutes each, with sonication to enhance efficiency.
-
Filter the extract after each cycle and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Acid-Base Fractionation
-
Suspend the crude extract (e.g., 8.2 g) in 100 mL of water.
-
Adjust the pH of the solution to 2.0 using hydrochloric acid.
-
Extract the acidic aqueous phase three times with an equal volume of ethyl acetate (e.g., 125 mL) to remove acidic and neutral impurities. Discard the ethyl acetate fractions.
-
Basify the remaining aqueous solution to pH 10.0 with ammonium hydroxide (29%).
-
Extract the basified solution three times with an equal volume of n-butanol (e.g., 100 mL).
-
Combine the n-butanol fractions and dry them to yield a fraction enriched with this compound.
3. Purification
-
Crystallization: Dissolve the dried n-butanol fraction in methanol and allow it to crystallize. This can yield pure this compound. For instance, 2.2 g of the n-butanol fraction can yield 1.83 g of pure this compound.
-
Column Chromatography (Alternative): If crystallization does not yield the desired purity, the enriched fraction can be further purified by repeated column chromatography over silica gel.
Table 2: Summary of a Typical Acid-Base Extraction and Crystallization of this compound from D. binectariferum Leaves
| Step | Parameter | Value | Reference |
| Extraction | Starting Material (Dried Leaves) | 140 g | |
| Extraction Solvent | 50% Aqueous Ethanol | ||
| Extraction Volume | 3 x 400 mL | ||
| Crude Extract Yield | 8.2 g | ||
| Fractionation | n-Butanol Fraction Yield | 2.2 g | |
| Purification | Pure this compound Yield | 1.83 g | |
| Overall Yield (from dried leaves) | ~1.3% |
Protocol 2: Chromatography-Free Isolation
This method provides an efficient and scalable process for isolating this compound from leaves without the need for chromatographic separation or acid-base treatment, yielding a high-purity product.
-
Extraction: A detailed protocol for a chromatography-free method has been reported, which can yield this compound with over 98% purity from the leaves of D. binectariferum. One study reported isolating 18.2 g of this compound from 2 kg of dry leaves (a yield of 0.91%). Another instance yielded 200 mg of this compound from 20 g of dry leaf powder, resulting in a 1% yield with >98% purity.
Protocol 3: Methanol-Based Extraction for Analytical Quantification
This protocol is suitable for the rapid extraction of this compound from small amounts of plant tissue for quantitative analysis by HPLC.
-
Sample Preparation: Freeze-dry the plant tissue (e.g., leaves, roots) and grind to a fine powder.
-
Extraction:
-
To a known amount of powdered tissue, add methanol (e.g., 10 mL).
-
Vortex the mixture, followed by sonication for 30 minutes.
-
Centrifuge the extract at 8,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.2 µm membrane filter into an airtight vial.
-
Store at -20°C until HPLC analysis.
-
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in plant extracts.
Table 3: Typical HPLC Conditions for this compound Quantification
| Parameter | Condition 1 | Condition 2 |
| Column | Lichrosphere RP-18e (4 x 250 mm, 5 µm) | Neo Sphere RP-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: 20 mM aqueous ammonium acetate and acetonitrile | Isocratic: Methanol:Water (75:25 v/v) |
| Flow Rate | 1 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 40°C |
| Detection | UV at 266 nm | Diode Array Detector at 254 nm |
| Injection Volume | Not specified | 4 µL |
Standard Curve Preparation:
-
Accurately weigh pure this compound standard (e.g., 0.5 mg) and dissolve in HPLC grade methanol to prepare a stock solution (e.g., 0.5 mg/mL).
-
Prepare a series of working calibration solutions by diluting the stock solution to a concentration range of 1-8 µg.
-
Generate a calibration curve by plotting the peak area versus the concentration. A good linearity (r² > 0.99) is expected.
Visualized Workflows
Workflow for Acid-Base Extraction and Purification of this compound
Caption: Workflow for this compound Isolation and Purification.
Logical Flow for HPLC Quantification of this compound
Caption: HPLC Quantification Workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A chromatography-free isolation of this compound from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Exogenously Applied this compound Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Rohitukine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of Rohitukine and its clinically relevant derivatives, such as Flavopiridol and IIIM-290. These compounds are potent inhibitors of cyclin-dependent kinases (CDKs) and have significant potential in cancer therapy.[1][2][3][4]
Introduction to this compound and its Derivatives
This compound is a chromone alkaloid first isolated from Amoora rohituka and later found in higher concentrations in Dysoxylum binectariferum.[5] It serves as a crucial scaffold for the development of potent CDK inhibitors. Notably, medicinal chemistry efforts have led to the discovery of promising anticancer clinical candidates, including Flavopiridol, Riviciclib, and IIIM-290. These derivatives have demonstrated significant efficacy against various cancer cell lines by targeting the ATP-binding pocket of protein kinases, with a particular selectivity for CDK9/T1. This document outlines the total synthesis of this compound and the semi-synthetic preparation of its derivatives.
Synthetic Protocols
Total Synthesis of this compound
The total synthesis of this compound can be achieved through a multi-step process, commencing with readily available starting materials. A key step in this synthesis is the asymmetric reduction to establish the desired stereochemistry of the piperidine ring.
Experimental Protocol:
-
Synthesis of Olefin Derivative (7): An acid-catalyzed condensation of 1,3,5-trimethoxybenzene (5) with N-methyl piperidone (6) in acetic acid yields the olefin derivative (7). This reaction typically proceeds with a high yield of 94%.
-
Hydroboration-Oxidation to form Arylpiperidinol (rac-8): The olefin (7) undergoes hydroboration using borane (BH₃), followed by oxidation with hydrogen peroxide (H₂O₂), to produce the racemic arylpiperidinol (rac-8) in a 72% yield.
-
Swern Oxidation to Arylpiperidone (rac-9): The racemic alcohol (rac-8) is then oxidized using Swern oxidation to afford the arylpiperidone (rac-9) with a 72% yield.
-
Resolution of Enantiomers: The enantiomers of rac-9, (R)-9a and (S)-9b, are separated via resolution with (+)-dibenzoyl-d-tartaric acid.
-
Asymmetric Reduction to Chiral Alcohol: The key chiral intermediate, (−)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, is obtained through the diastereoselective reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one using N-selectride. This step is highly efficient, yielding over 90% with ≥99.5% diastereomeric excess, and does not require chromatographic purification.
-
Formation of Dimethoxy-chromone (+)-15a: The resulting hydroxy acetophenone intermediate is reacted with ethyl acetate and sodium metal to form a diketone intermediate. This is then treated with concentrated HCl to afford the dimethoxy-chromone (+)-15a in 65% yield.
-
Final Synthesis of this compound (+)-1a: Treatment of the dimethoxy-chromone (+)-15a with pyridine hydrochloride yields this compound (+)-1a with a 65% yield.
Semi-synthesis of IIIM-290 from this compound
IIIM-290, an orally active CDK inhibitor, can be synthesized from natural this compound.
Experimental Protocol:
-
Claisen-Schmidt Condensation: A Claisen-Schmidt condensation of this compound (+)-1a with 2,6-dichloro benzaldehyde (16) is performed to afford IIIM-290 (+)-4a. This reaction proceeds with a high yield of 90%.
Quantitative Data Summary
The following tables summarize the yields for the key synthetic steps and the biological activity of this compound derivatives.
Table 1: Reaction Yields for the Total Synthesis of this compound and Semi-synthesis of Derivatives.
| Step | Product | Yield (%) |
| Acid-catalyzed condensation of 1,3,5-trimethoxybenzene and N-methyl piperidone | Olefin derivative (7) | 94% |
| Hydroboration-oxidation of olefin (7) | Arylpiperidinol (rac-8) | 72% |
| Swern oxidation of arylpiperidinol (rac-8) | Arylpiperidone (rac-9) | 72% |
| Asymmetric reduction of (+)-(R)-arylpiperidone | Chiral alcohol | >90% |
| Formation of dimethoxy-chromone (+)-15a | Dimethoxy-chromone | 65% |
| Final conversion to this compound (+)-1a | This compound | 65% |
| Claisen-Schmidt condensation of this compound with 2,6-dichloro benzaldehyde | IIIM-290 (+)-4a | 90% |
Table 2: Biological Activity of this compound Derivatives.
| Compound | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| IIIM-290 | Cdk-9/T1 | 1.9 | Molt-4/MIAPaCa-2 | < 1.0 |
| Flavopiridol | CDK1, 2, 4 | - | Various cancer cells | - |
| P-276-00 | CDK4-D1, CDK1-B, CDK9-T1 | - | Various cancer cells | - |
Visualization of a Key Synthetic Workflow and a Signaling Pathway
The following diagrams illustrate the total synthesis workflow for this compound and the general mechanism of CDK inhibition.
References
Application Notes and Protocols: In-Vitro Evaluation of Rohitukine in Cancer Cell Lines
Introduction
Rohitukine is a naturally occurring chromone alkaloid originally isolated from the plants Amoora rohituka and Dysoxylum binectariferum.[1][2] It has garnered significant attention in oncological research due to its inherent anti-proliferative and cytotoxic properties against various cancer cell lines.[1][3] Furthermore, this compound serves as a crucial precursor for the semi-synthetic flavonoid Flavopiridol, a potent cyclin-dependent kinase (CDK) inhibitor that has undergone clinical trials for cancer treatment.[3] These application notes provide a comprehensive guide for researchers utilizing this compound in in-vitro cancer cell line studies, covering its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis (programmed cell death). In non-small cell lung cancer A549 cells, this compound treatment leads to an increase in Reactive Oxygen Species (ROS), which triggers the intrinsic apoptosis pathway. This is characterized by the upregulation of the tumor suppressor protein p53 and pro-apoptotic Caspase-9, alongside the downregulation of the anti-apoptotic protein Bcl-2. Additionally, studies suggest this compound and its derivatives function as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cell proliferation.
Quantitative Data: Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Lung Carcinoma | 40 | |
| SKOV3 | Ovarian Carcinoma | 20 | |
| T47D | Breast Cancer | 50 | |
| MDAMB273 | Breast Cancer | 3 | |
| MCF7 | Breast Cancer | 15 | |
| HL-60 | Promyelocytic Leukemia | 10 | |
| Molt-4 | Leukemia | 12 |
Visualized Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in-vitro evaluation.
References
- 1. The Chromone Alkaloid, this compound, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chromone Alkaloid, this compound, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway | PLOS One [journals.plos.org]
- 3. ijesrc.com [ijesrc.com]
Application Notes and Protocols for Developing Rohitukine-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rohitukine, a chromone alkaloid primarily isolated from the leaves and bark of Dysoxylum binectariferum and Amoora rohituka, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and potent anti-cancer properties. It is a precursor for the semi-synthetic cyclin-dependent kinase (CDK) inhibitor, Flavopiridol, which has been investigated in numerous clinical trials for cancer therapy. Despite its therapeutic potential, the clinical application of this compound is hampered by challenges related to its bioavailability, stemming from its hydrophilic nature.
These application notes provide a comprehensive overview of techniques and detailed protocols for the development of this compound-based formulations aimed at enhancing its solubility, stability, and bioavailability. The information is intended to guide researchers in overcoming the formulation challenges associated with this promising natural product.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug molecule is fundamental for designing an effective drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO₅ | [1] |
| Molecular Weight | 305.32 g/mol | [1] |
| Appearance | Crystalline solid | |
| Water Solubility | 10.3 mg/mL | [2] |
| LogP | -0.55 | [2] |
| pKa | 5.83 | [2] |
| Stability | Stable in various biological media, including rat plasma. |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.
MAPK Signaling Pathway
This compound has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like growth, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.
Apoptosis Pathway
This compound induces apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like p53 and Caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.
Formulation Development Strategies
To overcome the bioavailability challenges of this compound, several formulation strategies can be employed. The following sections provide detailed protocols for nanoparticle, liposome, and solid dispersion formulations.
Application Note 1: this compound-Loaded Polymeric Nanoparticles
Objective: To enhance the bioavailability and provide controlled release of this compound by encapsulation in biodegradable polymeric nanoparticles.
Principle: The solvent evaporation method is a widely used technique to prepare polymeric nanoparticles. The polymer and drug are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles.
Illustrative Quantitative Data for this compound Nanoparticles
| Formulation Code | Polymer:Drug Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| RNP-1 | 5:1 | 210 ± 15 | 0.15 ± 0.02 | 75 ± 5 | 12.5 ± 1.0 |
| RNP-2 | 10:1 | 185 ± 12 | 0.12 ± 0.03 | 85 ± 4 | 7.7 ± 0.8 |
| RNP-3 | 15:1 | 160 ± 10 | 0.10 ± 0.01 | 92 ± 3 | 5.8 ± 0.5 |
Experimental Protocol: Preparation of this compound Nanoparticles
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Equipment:
-
High-speed homogenizer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
-
Particle size analyzer
Procedure:
-
Preparation of the Organic Phase:
-
Accurately weigh 50 mg of PLGA and 10 mg of this compound.
-
Dissolve both in 5 mL of dichloromethane.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) solution of PVA in 50 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while homogenizing at 15,000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator.
-
Evaporate the dichloromethane at 40°C under reduced pressure until a milky suspension of nanoparticles is formed.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove unencapsulated drug and excess PVA.
-
-
Lyophilization:
-
Freeze the purified nanoparticle suspension at -80°C.
-
Lyophilize for 48 hours to obtain a dry powder.
-
Protocol: Determination of Encapsulation Efficiency and Drug Loading
-
Sample Preparation:
-
Accurately weigh 10 mg of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drug.
-
Dilute the solution with a suitable mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the sample using a validated HPLC method for this compound quantification.
-
Determine the amount of this compound in the nanoparticles.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Application Note 2: this compound-Loaded Liposomes
Objective: To improve the solubility and cellular uptake of this compound by encapsulating it in liposomes.
Principle: The thin-film hydration method is a common technique for preparing liposomes. Lipids are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous solution containing the hydrophilic drug, leading to the self-assembly of lipids into vesicles encapsulating the drug.
Illustrative Quantitative Data for this compound Liposomes
| Formulation Code | Lipid Composition (molar ratio) | Vesicle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| RLP-1 | Soy Phosphatidylcholine:Cholesterol (7:3) | 150 ± 20 | 0.25 ± 0.05 | 45 ± 5 |
| RLP-2 | DPPC:Cholesterol (7:3) | 130 ± 15 | 0.20 ± 0.04 | 55 ± 6 |
| RLP-3 | DSPC:Cholesterol:DSPE-PEG2000 (6:3:1) | 110 ± 10 | 0.15 ± 0.03 | 65 ± 7 |
Experimental Protocol: Preparation of this compound Liposomes
References
Application Notes and Protocols for Rohitukine Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical pharmacokinetic studies of Rohitukine, a chromone alkaloid with promising therapeutic potential. The protocols outlined below are intended to ensure robust and reproducible data collection for the evaluation of this compound's absorption, distribution, metabolism, and excretion (ADME) profile in common animal models.
Introduction
This compound is a natural chromone alkaloid isolated from the stem bark of Dysoxylum binectariferum and other plant species.[1][2] It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, immunomodulatory, and anti-hyperlipidemic properties.[1][2][3] A derivative of this compound, Flavopiridol, is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been approved as an orphan drug for chronic lymphocytic leukemia. Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for conducting pharmacokinetic studies in animal models to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes previously reported pharmacokinetic parameters of this compound in different animal models. This data serves as a valuable reference for designing new studies and for inter-species comparison.
| Parameter | Unit | Male BALB/c Mice (20 mg/kg, p.o.) | Male BALB/c Mice (2 mg/kg, i.v.) | Hamster (50 mg/kg, oral) | Sprague-Dawley Rat |
| Cmax | ng/mL | 6564.7 | - | - | - |
| Tmax | h | 0.3 | - | - | - |
| t1/2 | h | 2.3 | - | 2.62 ± 1.34 | - |
| AUC(0-∞) | ng*h/mL | 7316.8 | - | - | - |
| CL/F | L/h/kg | - | - | 3.95 ± 0.9 | - |
| Vd/F | L/kg | - | - | 17.34 ± 11.34 | - |
| Oral Bioavailability | % | 84 | - | 25.7 | - |
| Protein Binding | % | - | - | ~60 | - |
Data sourced from references. Note that direct comparison between studies should be made with caution due to differences in animal strains, dose, and analytical methods.
Experimental Protocols
Animal Selection and Acclimatization
The choice of animal model is a critical decision in pharmacokinetic research. Rodent models, such as mice and rats, are commonly used due to their well-characterized physiology and ease of handling.
-
Species and Strain: Sprague-Dawley rats or BALB/c mice are suitable for initial pharmacokinetic screening. The choice may depend on the specific therapeutic area of interest; for instance, xenograft models in immunodeficient mice are often used in cancer research.
-
Health Status: Animals should be healthy and free from specific pathogens.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment to minimize stress-related physiological changes. They should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
This compound Formulation and Administration
-
Formulation: this compound is a polar compound with good water solubility (>10 mg/mL). For oral administration, it can be dissolved in water or a suitable vehicle like 0.5% carboxymethylcellulose. For intravenous administration, a sterile saline solution is appropriate.
-
Dose Selection: The dose will depend on the study's objective. For initial pharmacokinetic profiling, a dose that has shown efficacy in in vitro or in vivo efficacy models can be selected. Based on existing literature, oral doses have ranged from 20 mg/kg in mice to 50 mg/kg in hamsters.
-
Administration:
-
Oral (p.o.): Administer the formulation using an oral gavage needle. The volume should not exceed 10 mL/kg for rats and mice.
-
Intravenous (i.v.): Administer the formulation as a bolus injection into a suitable vein (e.g., tail vein in mice and rats). The injection volume should be appropriate for the animal's size (e.g., up to 5 mL/kg for rats).
-
Blood Sample Collection
-
Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.
-
Sampling Schedule: A sparse sampling design can be utilized where small blood volumes are collected from each animal at multiple time points. A typical schedule for an oral dose would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Collection and Processing:
-
Collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification of this compound
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.
-
Sample Preparation: A simple protein precipitation method is effective.
-
To 100 µL of plasma, add an internal standard (e.g., phenacetin).
-
Add cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) can be used.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity.
-
MRM Transitions: The parent-to-product ion transition for this compound is m/z 306.1 → 245.1.
-
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
This compound's Putative Signaling Pathway in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. One of the proposed mechanisms involves the upregulation of the tumor suppressor p53 and the activation of caspases, leading to programmed cell death.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
References
- 1. Pharmacokinetics, Tissue Distribution and Plasma Protein Binding Studies of this compound: A Potent Anti-hyperlipidemic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pradeepresearch.org [pradeepresearch.org]
- 3. The Chromone Alkaloid, this compound, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Rohitukine's Efficacy as a Cyclin-Dependent Kinase Inhibitor
Introduction
Rohitukine is a chromone alkaloid originally isolated from the Indian medicinal plant Dysoxylum binectariferum. This natural product has garnered significant attention in oncology research as the structural scaffold for several potent semi-synthetic inhibitors of cyclin-dependent kinases (CDKs), including Flavopiridol (Alvocidib) and Riviciclib (P276-00), both of which have advanced into clinical trials. CDKs are a family of serine/threonine kinases that act as key regulators of the cell cycle; their dysregulation is a hallmark of many cancers. This compound and its derivatives function by competitively binding to the ATP-binding pocket of CDKs, leading to cell cycle arrest and apoptosis. These notes provide detailed protocols for researchers and drug development professionals to investigate the inhibitory effects of this compound and its analogs on CDK activity.
Signaling Pathway: CDK-Mediated Cell Cycle Regulation
The progression through the mammalian cell cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of specific CDK-cyclin complexes. Mitogenic signals in the G1 phase activate Cyclin D-CDK4/6 complexes, which initiate the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation releases the E2F transcription factor, allowing for the expression of genes necessary for the G1/S transition, including Cyclin E. The subsequent activation of the Cyclin E-CDK2 complex further phosphorylates Rb, creating a positive feedback loop that commits the cell to DNA replication. Cyclin A-CDK2 activity is crucial for the S phase, while Cyclin A/B-CDK1 complexes drive the cell through G2 and into mitosis. This compound and its derivatives inhibit these key kinases, effectively halting this progression.
Quantitative Data Summary
The inhibitory potential of this compound and its semi-synthetic derivatives has been quantified against several CDK-cyclin complexes and various cancer cell lines. The data is summarized below for comparative analysis.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Compound | Target Kinase | IC₅₀ Value |
| This compound | Cdk2/Cyclin A | 7.3 µM[1] |
| Cdk9/Cyclin T1 | 0.3 µM[1] | |
| Flavopiridol | CDK1 | 30 nM[2][3][4] |
| CDK2 | 170 - 200 nM | |
| CDK4 | 20 - 100 nM | |
| CDK6 | 60 nM | |
| CDK9 | 10 nM | |
| Riviciclib (P276-00) | CDK1/Cyclin B | 79 nM |
| CDK4/Cyclin D1 | 63 nM | |
| CDK9/Cyclin T1 | 20 nM |
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Compound | Cell Line | Cell Type | Activity Metric | Value |
| This compound | HL-60 | Leukemia | GI₅₀ | 10 µM |
| Molt-4 | Leukemia | GI₅₀ | 12 µM | |
| A549 | Lung Carcinoma | IC₅₀ | ~40 µM | |
| SKOV3 | Ovarian Carcinoma | IC₅₀ | 20 µM | |
| T47D | Breast Cancer | IC₅₀ | 50 µM | |
| MDAMB273 | Breast Cancer | IC₅₀ | 3 µM | |
| MCF7 | Breast Cancer | IC₅₀ | 15 µM |
Experimental Workflow
A systematic approach to evaluating this compound begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effect on cell viability, proliferation, and cell cycle progression in a physiological context.
Protocol 1: In Vitro CDK Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against specific CDK/cyclin complexes using a luminescence-based kinase assay that quantifies ATP consumption.
1.1. Principle Active CDK enzyme phosphorylates a substrate, consuming ATP in the process. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based reagent is used to measure the remaining ATP, producing a luminescent signal. Lower signal indicates higher kinase activity and vice versa.
1.2. Materials
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK9/Cyclin T1)
-
Kinase substrate (e.g., Histone H1 for CDK1, Rb-derived peptide for CDK4)
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution (at or near the Kₘ for the target kinase)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Multimode plate reader with luminescence detection
1.3. Procedure
-
Compound Preparation : Prepare a serial dilution of this compound in the kinase assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Reaction Setup : To the wells of a microplate, add:
-
5 µL of diluted this compound or control.
-
10 µL of CDK/cyclin enzyme solution.
-
Add 10 µL of Kinase Assay Buffer to "no enzyme" wells.
-
-
Pre-incubation : Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction : Add 10 µL of the substrate/ATP mixture to all wells to start the reaction.
-
Incubation : Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ATP Detection :
-
Add 25 µL of the ATP detection reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis :
-
Subtract the "no enzyme" background signal from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
2.1. Principle The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
2.2. Materials
-
Selected cancer cell lines (e.g., HL-60, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
2.3. Procedure
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a "no cell" blank control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation : Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis :
-
Subtract the absorbance of the "no cell" blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of this compound concentration and determine the IC₅₀ or GI₅₀ value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound, based on their DNA content.
3.1. Principle Propidium Iodide (PI) is a fluorescent dye that stoichiometrically intercalates with double-stranded DNA. The fluorescence intensity emitted by PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content. PI cannot cross the membrane of live cells, so cells must be fixed and permeabilized prior to staining.
3.2. Materials
-
Cancer cells cultured in 6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
3.3. Procedure
-
Cell Treatment : Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., at its IC₅₀ and 2x IC₅₀) for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing : Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and centrifuge again.
-
Fixation : Discard the supernatant and resuspend the pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.
-
Incubation : Incubate the cells on ice for at least 30 minutes (or store at 4°C for up to several weeks).
-
Rehydration and Staining :
-
Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes.
-
Discard the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 400 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, which PI can also bind to.
-
-
Incubation : Incubate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition : Analyze the samples on a flow cytometer, collecting fluorescence data (typically on the FL-2 or FL-3 channel).
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of this compound-treated samples to the control.
References
Application Notes and Protocols for Evaluating Rohitukine Cytotoxicity
Introduction
Rohitukine is a chromone alkaloid originally isolated from the Indian medicinal plant Dysoxylum binectariferum.[1] This natural product has garnered significant attention in medicinal chemistry and drug discovery as it is the precursor for two semi-synthetic clinical candidates, Flavopiridol and P276-00, which are being investigated for cancer therapy.[2][3] this compound itself exhibits a range of biological activities, including anti-inflammatory, immunomodulatory, and notably, anti-cancer properties.[4]
Evaluating the cytotoxicity of this compound is a critical step in understanding its therapeutic potential. This involves a series of cell-based assays designed to measure its impact on cell viability, proliferation, and the molecular mechanisms leading to cell death. These application notes provide detailed protocols for key assays to characterize the cytotoxic profile of this compound for researchers in drug development and cancer biology.
Mechanism of Action: An Overview
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing oxidative stress and apoptosis in cancer cells.[5] Studies have shown that this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for controlling cellular processes like growth, differentiation, and apoptosis.
The apoptotic response induced by this compound involves the modulation of key regulatory proteins. It has been shown to upregulate the tumor suppressor protein p53 and the pro-apoptotic protein Caspase-9, while downregulating the anti-apoptotic protein Bcl-2. Furthermore, this compound and its derivatives have been found to inhibit cyclin-dependent kinases (CDKs), such as Cdk2 and Cdk9, which can lead to cell cycle arrest, typically in the S phase.
Data on this compound Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, with IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values varying across different cell types.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A549 | Lung Cancer | IC50 | ~40 µM | |
| HL-60 | Leukemia | GI50 | 10 µM | |
| Molt-4 | Leukemia | GI50 | 12 µM | |
| SKOV3 | Ovarian Carcinoma | IC50 | 20 µM | |
| T47D | Breast Cancer | IC50 | 50 µM | |
| MDAMB273 | Breast Cancer | IC50 | 3 µM | |
| MCF-7 | Breast Cancer | IC50 | 15 µM | |
| HCT-116 | Colon Cancer | IC50 | 10 µg/mL (crude extract) |
Experimental Workflow for Cytotoxicity Assessment
A systematic workflow is essential for the comprehensive evaluation of this compound's cytotoxic effects. The process begins with treating cultured cancer cells with the compound, followed by a series of assays to measure viability, oxidative stress, and apoptosis, and concludes with data analysis.
Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then dissolved and quantified by spectrophotometry.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for A549 cells is 10 µM to 60 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO, concentration not exceeding 0.1%) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the viability percentage against this compound concentration to determine the IC50 value.
-
Protocol 2: Detection of Intracellular ROS using DCFH-DA
Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of ROS.
Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
Black, clear-bottom 96-well plates
-
DCFH-DA probe (10 mM stock in DMSO)
-
H₂O₂ (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed A549 cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 20 µM, 30 µM, 40 µM) for 24 hours. Include untreated and positive controls (e.g., 100 µM H₂O₂ for 30 minutes).
-
Probe Loading: After treatment, remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of fresh medium containing 10 µM DCFH-DA to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Data Acquisition:
-
Microplate Reader: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Fluorescence Microscopy: Wash the cells twice with PBS. Capture images using a fluorescence microscope with a suitable filter set (e.g., FITC).
-
-
Analysis: Quantify the relative fluorescence units (RFU) and normalize them to the untreated control to determine the fold increase in ROS generation.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This protocol focuses on key apoptosis-related proteins modulated by this compound, such as p53, Bcl-2, and Caspase-9.
Materials:
-
This compound-treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Bcl-2, anti-Caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentration of this compound (e.g., 30 µM for 24 hours). Harvest and wash the cells with cold PBS. Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Use β-actin as a loading control to normalize protein expression. Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the fold change in protein expression relative to the untreated control.
References
- 1. A chromatography-free isolation of this compound from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. This compound, a chromone alkaloid and a precursor of flavopiridol, is produced by endophytic fungi isolated from Dysoxylum binectariferum Hook.f and Amoora rohituka (Roxb).Wight & Arn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijesrc.com [ijesrc.com]
- 5. The Chromone Alkaloid, this compound, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway | PLOS One [journals.plos.org]
Troubleshooting & Optimization
How to improve the yield of Rohitukine extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Rohitukine.
Frequently Asked Questions (FAQs)
Q1: What is the best plant source and part for high-yield this compound extraction?
A1: The most widely reported source for this compound is Dysoxylum binectariferum (also known as Amoora rohituka).[1] While the trunk bark has been a traditionally used source, studies have shown that seeds contain the highest concentration of this compound, making them a more sustainable and high-yield option.[1] Leaves also contain a significant amount and offer a renewable resource for extraction.[1][2]
Q2: What is the most effective conventional method for extracting this compound?
A2: A widely used and effective conventional method is solvent extraction using 50% aqueous ethanol, assisted by sonication.[3] This is typically followed by an acid-base fractionation to isolate the alkaloid and then purification by crystallization or column chromatography.
Q3: Are there advanced extraction techniques that can improve the yield of this compound?
A3: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) have been shown to improve the extraction efficiency of alkaloids from plant matrices. These methods can offer advantages like reduced extraction time, lower solvent consumption, and potentially higher yields compared to conventional methods.
Q4: Can this compound be isolated without using chromatography?
A4: Yes, a chromatography-free isolation protocol for this compound from the leaves of Dysoxylum binectariferum has been developed. This method can yield this compound with over 98% purity.
Q5: What is the stability of this compound during extraction?
A5: this compound is reported to be a stable molecule under various pH conditions and in biological fluids, which is advantageous during the extraction process. However, like many natural products, prolonged exposure to high temperatures or harsh pH conditions should be avoided to prevent potential degradation.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Plant Material | Ensure you are using a high-yielding part of the plant, such as the seeds or leaves of Dysoxylum binectariferum. The concentration of this compound can vary based on geographical location and season of collection. |
| Inefficient Extraction | - Solvent: Use a 50% aqueous ethanol solution for optimal extraction. - Particle Size: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. - Extraction Time & Temperature: For sonication-assisted extraction, a temperature of around 45°C for 1-2 hours is recommended. For advanced methods, optimize these parameters. |
| Incomplete Acid-Base Fractionation | - pH Adjustment: Ensure the pH is accurately adjusted to ~2 with an acid (e.g., HCl) to protonate the alkaloid and bring it into the aqueous phase. Subsequently, ensure the pH is raised to ~9-10 with a base (e.g., NH4OH) to deprotonate the alkaloid for extraction into an organic solvent. - Solvent Choice: Use an appropriate organic solvent (e.g., ethyl acetate, chloroform) for the extraction of the free base. |
| Loss during Purification | - Column Chromatography: If using column chromatography, select the appropriate stationary and mobile phases to ensure good separation and minimize loss of the compound on the column. - Crystallization: If using crystallization, ensure the correct solvent system and temperature are used to maximize crystal formation and minimize loss in the mother liquor. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Co-extraction of other compounds | - Pre-extraction wash: Consider a pre-extraction wash of the plant material with a non-polar solvent like hexane to remove fats and waxes. - Optimize Acid-Base Fractionation: This step is crucial for removing non-alkaloidal impurities. Ensure complete separation of the aqueous and organic layers at each step. |
| Incomplete Purification | - Recrystallization: Perform multiple recrystallization steps to improve the purity of the final product. - Column Chromatography: Optimize the gradient and length of the column for better separation of impurities. |
| Emulsion Formation during Liquid-Liquid Extraction | - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases. - Addition of Brine: Adding a saturated NaCl solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase. - Centrifugation: If the emulsion is persistent, centrifugation can be an effective way to separate the layers. |
Data Presentation
Table 1: this compound Content in Different Tissues of Dysoxylum binectariferum
| Plant Tissue | This compound Content (% dry weight) |
| Seeds | 2.42% |
| Trunk Bark | 1.34% |
| Leaves | 1.06% |
| Twigs | 0.84% |
| Fruits | 0.46% |
| Data sourced from Mahajan et al. (2015) |
Table 2: Comparison of Extraction Techniques for Alkaloids
| Extraction Method | Advantages | Disadvantages |
| Conventional Solvent Extraction | Simple, low-cost equipment. | Time-consuming, large solvent consumption, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Reduced extraction time, lower solvent consumption, improved yield. | Potential for degradation of some compounds due to acoustic cavitation. |
| Microwave-Assisted Extraction (MAE) | Very short extraction times, reduced solvent usage, higher yields. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Environmentally friendly (uses CO2), high selectivity, extracts are free of organic solvents. | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Acid-Base Fractionation
-
Preparation of Plant Material: Shade-dry the plant material (e.g., leaves of D. binectariferum) and grind it into a fine powder.
-
Extraction:
-
Suspend the powdered plant material in a 50% aqueous ethanol solution.
-
Sonicate the mixture for 1-2 hours at 45°C.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Acid-Base Fractionation:
-
Suspend the crude extract in water.
-
Acidify the solution to pH 2 with hydrochloric acid (HCl).
-
Wash the acidic solution with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 with ammonium hydroxide (NH4OH).
-
Extract the liberated this compound (free base) with an organic solvent (e.g., chloroform or ethyl acetate).
-
Collect the organic layers and evaporate the solvent to yield the crude this compound.
-
-
Purification:
-
Crystallization: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol) and allow it to cool slowly to form crystals.
-
Column Chromatography: Alternatively, dissolve the crude extract in a suitable solvent and load it onto a silica gel column. Elute with an appropriate solvent system to separate this compound from the remaining impurities.
-
Protocol 2: Chromatography-Free Isolation of this compound
While the specific, detailed steps of the proprietary chromatography-free method are not fully disclosed in the public literature, it is reported to yield this compound with >98% purity from the leaves of D. binectariferum. This method likely relies on a highly optimized series of solvent extractions, pH adjustments, and crystallization steps to achieve such high purity without the need for chromatographic separation.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. A chromatography-free isolation of this compound from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exogenously Applied this compound Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Rohitukine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rohitukine. Our aim is to address common issues encountered during experiments, particularly those related to its solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have poor or good aqueous solubility? There seems to be conflicting information.
A1: The solubility of this compound can be described as complex and dependent on the experimental context. While some studies report it as being highly water-soluble (greater than 10 mg/mL), others face challenges with its bioavailability, which can be related to its hydrophilic nature hindering membrane permeability.[1][2] It exhibits pH-dependent solubility, with higher solubility in acidic conditions like simulated gastric fluid (SGF).[3][4] Therefore, while it dissolves well in certain aqueous environments, its overall drug-like properties, including absorption, can present challenges.
Q2: I'm observing precipitation of this compound in my neutral pH buffer. Why is this happening and how can I resolve it?
A2: this compound's solubility is pH-dependent, with a reported pKa of 5.83.[3] In neutral or alkaline solutions, it is more likely to be in its less soluble, unionized form, which can lead to precipitation. To resolve this, consider the following:
-
pH Adjustment: Lowering the pH of your buffer to be more acidic can increase the solubility of this compound.
-
Co-solvents: Incorporating a co-solvent such as ethanol, propylene glycol, or polyethylene glycol can help to increase the solubility of nonpolar drugs in aqueous solutions.
Q3: My in vivo experiments are showing low oral bioavailability for this compound, even though it seems soluble in my formulation. What is the likely cause?
A3: Low oral bioavailability despite apparent solubility is a known challenge with this compound. This is likely due to its highly hydrophilic nature (LogP value of -0.55), which can limit its ability to permeate biological membranes. Essentially, the molecule may be too polar to efficiently cross the lipid bilayers of the intestinal epithelium. Strategies to overcome this include the development of more lipophilic prodrugs.
Q4: What are the recommended starting points for formulating this compound for in vitro versus in vivo studies?
A4:
-
In Vitro Cell-Based Assays: For many cell culture experiments, dissolving this compound in a small amount of DMSO as a stock solution, which is then further diluted in the culture medium, is a common practice. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
In Vivo Oral Gavage: Due to its higher solubility in acidic conditions, formulating this compound in a vehicle that maintains a lower pH, such as simulated gastric fluid, may be beneficial.
-
In Vivo Intravenous Administration: For IV administration, ensuring complete solubility in a physiologically compatible vehicle is critical to prevent precipitation in the bloodstream. Saline or buffered solutions with co-solvents may be necessary. Nanoparticle formulations can also be considered for intravenous delivery.
Troubleshooting Guides
Issue: Poor Dissolution Rate in Aqueous Media
Potential Cause: While this compound may have a relatively high equilibrium solubility, the rate at which it dissolves could be slow, impacting experimental results.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.
-
Micronization: Techniques like jet milling can be used to reduce particle size.
-
-
Solid Dispersions: This involves dispersing this compound in an inert hydrophilic carrier to improve its dissolution and absorption.
-
Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and urea.
-
Preparation Methods: Techniques include the melting method, solvent evaporation, and hot-melt extrusion.
-
Issue: Low Permeability and Bioavailability
Potential Cause: The hydrophilic nature of this compound limits its passive diffusion across cell membranes.
Troubleshooting Steps:
-
Prodrug Approach: Synthesizing a more lipophilic ester prodrug of this compound can improve its membrane permeability. The prodrug is designed to be cleaved in vivo, releasing the active this compound. A hexanoyl ester prodrug has shown promise by remaining intact at gastric and intestinal pH while being hydrolyzed to this compound in plasma.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the solubility and bioavailability of guest molecules. β-cyclodextrin is commonly used for this purpose.
-
Nanotechnology: Formulating this compound into nanoparticles can improve its surface area and dissolution rate, potentially enhancing bioavailability. This approach can also be utilized for targeted delivery.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₉NO₅ | |
| Molecular Weight | 305.32 g/mol | |
| Aqueous Solubility | >10 mg/mL | |
| Kinetic Solubility | Up to 80 µg/mL in Tris buffer (pH 7.4) | |
| pKa | 5.83 | |
| LogP | -0.55 | |
| LogD | <1.0 |
Table 2: Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionizing the molecule to a more soluble form. | Simple and effective for ionizable compounds. | May not be suitable for all routes of administration; potential for precipitation upon pH change. |
| Co-solvency | Reducing the polarity of the aqueous solvent. | Simple to formulate. | Potential for toxicity with some co-solvents. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier. | Increases dissolution rate and bioavailability. | Can be prone to physical instability (recrystallization). |
| Inclusion Complexation | Encapsulating the drug within a cyclodextrin molecule. | Enhances solubility and can improve stability. | Limited by the size and geometry of the drug and cyclodextrin cavity. |
| Nanotechnology | Reducing particle size to the nanometer range. | Increases surface area, dissolution rate, and can enable targeted delivery. | Can be more complex and costly to manufacture. |
| Prodrug Strategy | Covalently modifying the drug to alter its physicochemical properties. | Can improve solubility, permeability, and targeting. | Requires chemical synthesis and subsequent in vivo conversion to the active drug. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common solvent, such as methanol, in a desired ratio (e.g., 1:1, 1:2 drug-to-carrier weight ratio).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for this compound quantification.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: RP-C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 75:25 v/v) or a gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 4-20 µL.
-
Standard Preparation: Prepare a stock solution of pure this compound (e.g., 1 mg/mL in methanol) and create a series of dilutions to generate a standard curve for quantification.
Visualizations
Caption: Workflow for developing and evaluating an enhanced this compound formulation.
Caption: Simplified signaling pathway of this compound-induced apoptosis in A549 cells.
References
- 1. Modulating lipophilicity of this compound via prodrug approach: Preparation, characterization, and in vitro enzymatic hydrolysis in biorelevant media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chromatography-free isolation of this compound from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy Rohitukin | 62653-92-3 | >98% [smolecule.com]
Rohitukine Detection in Mass Spectrometry: A Technical Support Center
Welcome to the technical support center for the mass spectrometric analysis of Rohitukine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mass spectrometry characteristics of this compound?
A1: this compound is a chromone alkaloid with a molecular formula of C₁₆H₁₉NO₅ and a molecular weight of 305.32 g/mol .[1] In positive ion mode electrospray ionization (ESI), it is typically detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 306.12 to 306.2.[2][3][4]
Q2: What are the expected product ions for this compound in MS/MS analysis?
A2: When subjected to collision-induced dissociation (CID), the precursor ion of this compound (m/z 306.12) fragments into several characteristic product ions. The most commonly reported transitions for Multiple Reaction Monitoring (MRM) are 306.05 > 245.10 and 306.05 > 231.05.[1] Other significant fragment ions include m/z 288.0 (loss of H₂O), m/z 245.0 (further fragmentation of the piperidine ring), and m/z 222.0 (fragmentation of the chromone ring).
Q3: I am observing peaks other than this compound in my sample. What could they be?
A3: It is common to detect this compound-related compounds, especially in natural product extracts. These can include this compound acetate (m/z 348.2), glycosylated this compound (m/z 468.2), and this compound-N-oxide (m/z 322.2). Additionally, you may observe non-specific adducts, such as sodium [M+Na]⁺ (m/z ~328.2) or potassium [M+K]⁺ adducts.
Q4: What is a suitable starting point for developing an LC-MS/MS method for this compound quantification?
A4: A robust starting point is to use a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, both containing an acidic modifier like 0.1% formic acid. A gradient elution can be optimized, but an isocratic method, for instance with 80:20 (v/v) acetonitrile:water with 0.1% formic acid, has also been successfully used. Detection should be performed using a triple quadrupole mass spectrometer in positive ESI mode with MRM.
Troubleshooting Guides
Issue 1: No or Very Low this compound Signal
This is a common issue that can be systematically addressed by examining the entire workflow, from sample to detector.
Possible Causes and Solutions:
-
Sample Degradation: this compound may be unstable under certain conditions. Ensure proper storage of standards and samples, typically at low temperatures and protected from light. Prepare fresh standards to verify instrument performance.
-
Inefficient Extraction: The extraction procedure may not be effectively recovering this compound from the sample matrix.
-
For plant materials, ensure the material is finely ground to maximize surface area for extraction. An acidic methanolic or ethanolic solution is often effective.
-
For plasma samples, protein precipitation with cold acetonitrile is a rapid and effective method.
-
-
Suboptimal Ionization: this compound ionizes well in positive ESI mode.
-
Incorrect Polarity: Confirm that the mass spectrometer is operating in positive ion mode.
-
Source Parameters: Optimize ESI source parameters, including capillary voltage (typically 3-4 kV), nebulizer pressure (30-50 psi), and drying gas temperature and flow rate (e.g., 300-350 °C and 8-12 L/min).
-
-
Chromatographic Issues: Poor peak shape can lead to a low apparent signal.
-
Ensure the mobile phase pH is appropriate. The use of formic acid helps to protonate this compound, which is beneficial for ionization.
-
Check for column degradation or contamination, which can lead to peak broadening or tailing.
-
Issue 2: Inconsistent or Noisy Signal
A fluctuating or noisy baseline can interfere with the detection and quantification of low-abundance analytes.
Possible Causes and Solutions:
-
Contamination: Contamination from the sample matrix, solvents, or the LC system itself can lead to a high background signal.
-
Use high-purity, LC-MS grade solvents and reagents.
-
Incorporate a guard column to protect the analytical column.
-
Run blank injections between samples to check for carryover.
-
-
Matrix Effects/Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Improve sample cleanup using techniques like solid-phase extraction (SPE).
-
Modify the chromatographic gradient to separate this compound from interfering compounds.
-
Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components.
-
-
Instrument Instability: Ensure the mass spectrometer is properly tuned and calibrated. An unstable spray can result from a clogged ESI needle; clean it according to the manufacturer's instructions.
Issue 3: Presence of Unwanted Adducts
The presence of significant sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can reduce the intensity of the desired protonated molecule ([M+H]⁺) and complicate data interpretation.
Possible Causes and Solutions:
-
Source of Contamination: Sodium and potassium ions are ubiquitous and can be introduced from glassware, solvents, and reagents.
-
Use plastic vials and containers where possible to avoid leaching from glass.
-
Ensure the use of high-purity solvents and additives.
-
-
Mobile Phase Optimization: The composition of the mobile phase can influence adduct formation.
-
The addition of a proton source, such as formic or acetic acid, to the mobile phase will favor the formation of the [M+H]⁺ ion.
-
If sodium adducts are consistently high and fragmentation of the protonated molecule is poor, it may be worth considering using the sodium adduct as the precursor ion for quantification, though this requires careful method development.
-
Quantitative Data Summary
For ease of reference, key quantitative data from published studies are summarized below.
Table 1: LC-MS/MS Parameters for this compound Quantification in Plasma
| Parameter | Value | Reference |
| Chromatography | ||
| Column | RP18e Chromolith (100 x 4.6 mm, 2 µm) | |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (80:20, v/v) | |
| Flow Rate | 0.5 mL/min | |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | |
| MRM Transition 1 | m/z 306.05 > 245.10 | |
| MRM Transition 2 | m/z 306.05 > 231.05 |
Table 2: Pharmacokinetic Parameters of this compound in Male BALB/c Mice
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) | Reference |
| Cₘₐₓ (ng/mL) | 6564.7 | - | |
| Tₘₐₓ (h) | 0.3 | - | |
| t₁/₂ (h) | 2.3 | - | |
| AUC₀₋∞ (ng*h/mL) | 7316.8 | - | |
| Bioavailability (%) | 84 | - |
Table 3: this compound Content in Different Tissues of Dysoxylum binectariferum
| Tissue | This compound Content (% dry weight) | Reference |
| Seeds | 2.42 | |
| Trunk Bark | 1.34 | |
| Leaves | 1.064 | |
| Twigs | 0.844 | |
| Fruits | 0.4559 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is adapted from a method for pharmacokinetic studies.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard (e.g., testosterone at 20 µg/mL).
-
Vortex the mixture for 30 seconds.
-
Add 880 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 800 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Plant Material
This protocol is a general method for extracting this compound from dried plant tissues.
-
Shade-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.
-
Weigh out a specific amount of the powdered material (e.g., 2 g).
-
Add 25 mL of 50% aqueous ethanol.
-
Sonication-assisted extraction: Sonicate the mixture for 30 minutes at 45°C. Repeat this step three times with fresh solvent each time.
-
Pool the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
For further purification (acid-base extraction):
-
Suspend the crude extract in water.
-
Acidify to pH 2.0 with hydrochloric acid and extract with ethyl acetate to remove non-basic compounds.
-
Basify the remaining aqueous phase to pH 10.0 with ammonium hydroxide.
-
Extract the basic aqueous phase with n-butanol. The this compound will be in the n-butanol fraction.
-
-
Evaporate the final solvent and reconstitute the residue in a suitable solvent (e.g., methanol:water) for analysis.
Visualizations
Troubleshooting Workflow for this compound Detection
Caption: A logical workflow for troubleshooting low or absent this compound signals.
This compound's Mechanism of Action: CDK Inhibition
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Ambient ionization mass spectrometry imaging of this compound, a chromone anti-cancer alkaloid, during seed development in Dysoxylum binectariferum Hook.f (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound content across the geographical distribution of Dysoxylum binectariferum Hook F. and its natural derivatives as potential sources of CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Rohitukine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the oral bioavailability of Rohitukine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the oral bioavailability of this compound?
This compound is a highly hydrophilic (water-loving) molecule.[1][2] This characteristic hampers its ability to efficiently pass through the lipid-based cell membranes of the gastrointestinal tract, leading to poor oral absorption and low bioavailability.[1][3]
Q2: What are the main strategies being explored to enhance the oral bioavailability of this compound?
The primary strategies focus on overcoming its inherent hydrophilicity and metabolic instability. These include:
-
Prodrug Approach: Modifying the this compound molecule by attaching a lipophilic "promoieity" to create a more lipid-soluble version that can be converted back to active this compound in the body.[1]
-
Advanced Formulation Development: Creating specialized delivery systems like sustained-release capsules to improve its release profile and plasma exposure.
-
Chemical Modification: Synthesizing derivatives of this compound with improved drug-like properties. A notable example is IIIM-290, which achieved 71% oral bioavailability in preclinical studies.
-
Inhibition of Metabolic Pathways: Targeting efflux pumps like P-glycoprotein (P-gp) and metabolic enzymes like Cytochrome P450 3A4 (CYP3A4), which can prematurely remove or break down this compound.
Q3: Has this compound or its derivatives progressed to clinical trials?
Yes, this compound has served as an inspiration for the discovery of anticancer clinical candidates. Two important analogues, flavopiridol and P-276-00, have been in clinical trials. Flavopiridol, a semi-synthetic derivative, is an established CDK inhibitor. More recently, the derivative IIIM-290 was identified as a promising orally active candidate for advancement into clinical studies.
Troubleshooting Guides
Issue 1: Prodrug Synthesis and Stability
Q: My ester prodrug of this compound shows poor stability in simulated intestinal fluid (SIF) but is stable in simulated gastric fluid (SGF). What is happening and how can I fix it?
A: This pH-dependent instability is common. The higher pH of the intestine can chemically hydrolyze the ester bond before it has a chance to be absorbed.
-
Potential Cause: The chosen ester promoiety is too labile and susceptible to chemical (non-enzymatic) hydrolysis at the slightly alkaline pH of the intestine.
-
Troubleshooting Steps:
-
Modify the Promoieity: Synthesize a series of prodrugs with different acyl promoieties. For instance, a hexanoyl ester prodrug of this compound was found to be stable at gastric/intestinal pH while being effectively hydrolyzed by enzymes in the plasma.
-
Steric Hindrance: Introduce bulkier groups near the ester linkage to sterically shield it from hydrolysis.
-
Run a pH-Rate Profile Study: Conduct a detailed stability analysis in buffers across a wide pH range (e.g., pH 1.2 to 7.4) to quantify the rate of hydrolysis and select the most stable candidates for further enzymatic studies.
-
Issue 2: In Vitro to In Vivo Correlation
Q: My this compound prodrug was successfully converted to the parent drug in in vitro plasma hydrolysis assays, but the in vivo pharmacokinetic study in rats showed very low exposure of this compound. What could be the problem?
A: A successful in vitro conversion does not guarantee in vivo success. The discrepancy could arise from several factors related to absorption and metabolism.
-
Potential Causes:
-
First-Pass Metabolism: The prodrug might be a substrate for metabolic enzymes (like CYP3A4) or efflux transporters (like P-gp) in the intestinal wall or liver. This can lead to the prodrug being either metabolized into an inactive form or pumped back into the gut lumen before it can reach systemic circulation.
-
Poor Permeability: Despite increased lipophilicity, the prodrug's size or structure might still prevent efficient passive diffusion across the intestinal epithelium.
-
Gut Wall Hydrolysis: Esterases in the intestinal wall may be hydrolyzing the prodrug, but the released hydrophilic this compound is not efficiently absorbed from that site.
-
-
Troubleshooting Steps:
-
Caco-2 Permeability Assay: Use this in vitro model of the intestinal barrier to assess the permeability of your prodrug and determine if it is a substrate for P-gp efflux pumps.
-
Microsomal Stability Assay: Test the stability of the prodrug in liver and intestinal microsomes to evaluate its susceptibility to first-pass metabolism by CYP enzymes.
-
Co-administration with Inhibitors: In preclinical models, consider co-administering the prodrug with known inhibitors of P-gp (e.g., verapamil) or CYP3A4 (e.g., ketoconazole) to see if the bioavailability of this compound improves.
-
Issue 3: Formulation Performance
Q: I developed a sustained-release capsule for a this compound-enriched fraction, but the in vivo plasma concentration profile is highly variable between subjects. What are the potential sources of this variability?
A: High inter-subject variability is a common challenge in oral drug development, especially with complex formulations.
-
Potential Causes:
-
Formulation Inconsistency: Minor variations in the manufacturing process (e.g., coating thickness, particle size distribution of the enriched fraction, excipient blending) can lead to significant differences in drug release.
-
Physiological Differences: Variations in gastric emptying time, intestinal motility, and fluid content among the animal subjects can affect the formulation's performance.
-
Food Effects: The presence or absence of food can drastically alter the gastrointestinal environment and impact the release and absorption from a sustained-release formulation.
-
-
Troubleshooting Steps:
-
Tighten Quality Control: Implement stringent in-process controls and final product quality checks (e.g., dissolution testing, content uniformity) to ensure batch-to-batch consistency.
-
Standardize In Vivo Protocol: Ensure strict adherence to protocols for animal handling, including fasting periods, dosing procedures, and blood sampling times. Use a sufficient number of animals per group to achieve statistical power.
-
Investigate Food Effects: Conduct pharmacokinetic studies in both fasted and fed states to characterize the impact of food on your formulation's performance.
-
Quantitative Data Summary
The following table summarizes key quantitative data from studies aimed at improving the physicochemical properties and bioavailability of this compound and its derivatives.
| Parameter | Molecule / Formulation | Value | Animal Model | Reference |
| Oral Bioavailability (F%) | This compound | 25.7% | Hamster | |
| IIIM-290 (Derivative) | 71% | - | ||
| Lipophilicity (LogP) | This compound | 1.25 | - | |
| Acetate Prodrug (3a) | 1.83 | - | ||
| Hexanoate Prodrug (3d) | 3.61 | - | ||
| Aqueous Solubility (µg/mL) | This compound | > 2000 | - | |
| Acetate Prodrug (3a) | 1251.3 | - | ||
| Hexanoate Prodrug (3d) | 10.1 | - | ||
| Pharmacokinetics (Cmax) | Sustained Release this compound | ~120 ng/mL | SD Rats | |
| Pharmacokinetics (Tmax) | Sustained Release this compound | ~8 h | SD Rats |
Experimental Protocols
Protocol 1: Evaluation of Prodrug Stability and Enzymatic Hydrolysis
This protocol is adapted from the methodology used to evaluate this compound ester prodrugs.
-
Chemical Stability Assessment:
-
Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., methanol).
-
Prepare buffer solutions at various pH values (e.g., pH 1.2 for SGF, pH 6.8 for SIF, and pH 7.4 for plasma conditions).
-
Spike the prodrug stock solution into each buffer to a final concentration of ~5 µg/mL.
-
Incubate the solutions at 37°C.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 6 hours).
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC or LC-MS/MS to determine the percentage of the prodrug remaining.
-
-
Plasma and Esterase Hydrolysis:
-
Obtain fresh rat plasma (or other relevant species).
-
Spike the prodrug into the plasma or a solution of porcine liver esterase to a final concentration of ~5 µg/mL.
-
Incubate at 37°C and withdraw samples at the designated time points.
-
Quench the enzymatic activity and precipitate proteins using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to measure the disappearance of the prodrug and the appearance of the parent this compound.
-
Protocol 2: General In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation in rodents.
-
Animal Acclimatization:
-
House male Sprague-Dawley rats (or other appropriate species) in a controlled environment for at least one week before the experiment.
-
Fast the animals overnight (approx. 12-14 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide animals into groups (e.g., n=5 per group).
-
For the intravenous (IV) group, administer this compound (e.g., at 2 mg/kg) dissolved in a suitable vehicle via the tail vein to determine the absolute bioavailability.
-
For the oral (PO) group, administer the this compound formulation (e.g., at 20 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis and Pharmacokinetic Calculation:
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma using protein precipitation or solid-phase extraction.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Visualizations
Caption: Workflow for the development and evaluation of this compound prodrugs.
Caption: Key barriers limiting the oral absorption of this compound.
References
Technical Support Center: Synthesis of Rohitukine Analogues
Welcome to the technical support center for the synthesis of Rohitukine and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of this compound and its analogues?
A1: The primary challenges in the synthesis of this compound and its analogues revolve around three key areas:
-
Stereocontrol: Achieving the desired cis-(3S,4R) stereochemistry in the piperidine ring during the reduction of the key piperidone intermediate is a critical and often difficult step.
-
Purification: The separation of diastereomers, if the reduction is not highly selective, can be a significant purification hurdle.
-
Side Reactions: The formation of a thermodynamically more stable regioisomer, dysoline, through an acid-catalyzed rearrangement of the chromone ring is a common side reaction that can reduce the yield of the desired product.[1][2]
Q2: Why is the diastereoselective reduction of the piperidone precursor so crucial?
A2: The biological activity of this compound and its analogues, particularly their potent inhibition of cyclin-dependent kinases (CDKs), is highly dependent on their specific three-dimensional structure.[2] The cis-(3S,4R) configuration of the substituents on the piperidine ring is essential for optimal binding to the target enzymes.[2] Failure to control this stereochemistry results in a mixture of diastereomers with potentially different biological activities and complicates downstream purification and characterization.
Q3: What is dysoline and how is it formed during the synthesis?
A3: Dysoline is a regioisomer of this compound where the piperidine moiety is attached at the C6 position of the chromone nucleus instead of the C8 position.[1] It can be formed from this compound or its precursors under acidic conditions, especially in the presence of water and at elevated temperatures. The reaction proceeds through an acid-promoted ring-opening of the chromone core, followed by a ring-closure that favors the formation of the thermodynamically more stable dysoline isomer.
Troubleshooting Guides
Diastereoselective Reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Problem: Low diastereoselectivity (low dr) in the reduction of the piperidone intermediate, leading to a mixture of cis and trans isomers.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reducing Agent | The choice of reducing agent is critical for achieving high diastereoselectivity. Sterically hindered hydride reagents are known to favor the formation of the desired cis isomer. | Switching to a bulkier reducing agent like N-selectride can significantly improve the diastereomeric ratio to >99:1 in favor of the cis product. |
| Reaction Temperature | Higher reaction temperatures can lead to reduced stereoselectivity. | Performing the reduction at low temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction and improve the diastereomeric ratio. |
| Solvent Effects | The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. | Anhydrous tetrahydrofuran (THF) has been shown to be an effective solvent for this reduction. |
Comparison of Common Reducing Agents:
| Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Reference |
| Sodium borohydride (NaBH₄) | Low to moderate selectivity | |
| Lithium aluminum hydride (LiAlH₄) | Moderate to good selectivity | |
| L-selectride® | Low selectivity, favors the trans isomer | |
| N-selectride® | Excellent selectivity (>99:1) | **** |
Purification of Piperidine Diastereomers
Problem: Difficulty in separating the cis and trans diastereomers of the piperidinol intermediate by flash column chromatography.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Poor Resolution on Silica Gel | The polarity difference between the diastereomers may be insufficient for effective separation on standard silica gel. | Modify the mobile phase by adding a small percentage of a modifier like triethylamine (for basic compounds) to improve peak shape. Alternatively, explore different stationary phases such as alumina. |
| Co-elution of Isomers | The chosen eluent system may not be optimal for resolving the two isomers. | Conduct a thorough screen of solvent systems with varying polarities using thin-layer chromatography (TLC) to identify an eluent that provides the best separation (largest ΔRf). |
| Column Overloading | Loading too much crude product onto the column can lead to band broadening and poor separation. | Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the total weight of the silica gel. |
Formation of Dysoline Regioisomer
Problem: Significant formation of the dysoline regioisomer during the demethylation of the chromone precursor.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water in Acidic Conditions | The acid-catalyzed rearrangement to dysoline is promoted by the presence of water. | Ensure strictly anhydrous conditions during the demethylation step. Use freshly distilled solvents and flame-dried glassware. |
| Reaction Temperature and Time | Prolonged reaction times at elevated temperatures can favor the formation of the thermodynamically more stable dysoline. | Monitor the reaction closely by TLC and minimize the reaction time and temperature required for complete demethylation. |
| Choice of Demethylation Reagent | Certain acidic reagents may be more prone to inducing the rearrangement. | While pyridine hydrochloride is commonly used, exploring other demethylation conditions that are less acidic or operate at lower temperatures could be beneficial. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one with N-selectride
This protocol is adapted from the successful gram-scale synthesis of this compound.
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of N-selectride: Slowly add N-selectride® (1.0 M solution in THF, 1.2 equiv) dropwise to the stirred ketone solution via syringe over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, (-)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, should be of high purity (>99% de) and can often be used in the next step without further purification.
Protocol 2: Synthesis of Flavopiridol from this compound
This protocol describes the Claisen-Schmidt condensation to form a key analogue.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in an appropriate solvent such as ethanol.
-
Addition of Reagents: Add 2-chlorobenzaldehyde (1.2 equiv) and a catalytic amount of a base (e.g., aqueous potassium hydroxide solution).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Isolation: The product, Flavopiridol, may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure Flavopiridol.
Visualizations
Caption: A simplified workflow for the synthesis of this compound, highlighting the critical diastereoselective reduction step.
Caption: A troubleshooting flowchart for addressing low diastereoselectivity in the piperidone reduction step.
References
Technical Support Center: Enhancing the Metabolic Stability of Rohitukine in Liver Microsomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the metabolic stability of Rohitukine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A1: this compound is a chromone alkaloid with promising therapeutic potential, serving as a precursor for semi-synthetic anticancer drugs like flavopiridol and P-276-00, which are in clinical trials.[1][2] However, like many natural products, its successful development into a viable drug candidate can be hampered by rapid metabolism in the liver, leading to poor bioavailability and a short duration of action. Understanding and improving its metabolic stability is a critical step in its preclinical development.
Q2: How is the metabolic stability of this compound typically assessed in vitro?
A2: The primary method for assessing the metabolic stability of this compound is the liver microsomal stability assay .[3] This in vitro assay utilizes subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.[4] The rate at which this compound is metabolized by these enzymes is measured over time to determine key parameters like its half-life (t½) and intrinsic clearance (CLint).[5]
Q3: What are the key parameters to measure in a this compound liver microsomal stability assay?
A3: The two main parameters to determine are:
-
Half-life (t½): The time it takes for 50% of the initial concentration of this compound to be metabolized. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize this compound, independent of other physiological factors. It is typically expressed as microliters of plasma cleared per minute per milligram of microsomal protein (µL/min/mg protein). A lower CLint value signifies better metabolic stability.
Q4: What strategies can be employed to improve the metabolic stability of this compound?
A4: Improving the metabolic stability of this compound typically involves synthetic modifications to its chemical structure. Common strategies include:
-
Introducing Steric Hindrance: Adding bulky chemical groups near the sites of metabolism can physically block the access of metabolic enzymes.
-
Modifying Electronic Properties: Introducing electron-withdrawing groups can make the molecule less susceptible to oxidative metabolism by CYP enzymes.
-
Bioisosteric Replacement: Replacing metabolically liable functional groups with more stable ones that retain the desired biological activity.
-
N-oxide formation: Synthesis of this compound-N-oxide derivatives has been explored to enhance metabolic stability.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in this compound Microsomal Stability Assay
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells | Pipetting errors or inconsistent mixing. | - Ensure proper pipette calibration and technique.- Thoroughly mix all solutions before and after additions. |
| This compound appears more stable than expected or stability varies between experiments | - Degradation of the NADPH cofactor.- Low enzymatic activity of the liver microsomes. | - Prepare NADPH solutions fresh for each experiment and keep on ice.- Use a new batch of microsomes and verify their activity with a known positive control compound. |
| No metabolism of this compound is observed, even with a positive control showing metabolism | The specific CYP enzymes responsible for this compound metabolism are not highly active in the microsome batch. | - Use a batch of pooled human liver microsomes from multiple donors to average out individual variability in CYP expression.- If available, use microsomes from a species known to metabolize this compound effectively (e.g., rat or mouse for initial screening). |
| The rate of metabolism is too fast to measure accurately | - High concentration of microsomal protein.- this compound is highly labile in the chosen system. | - Reduce the microsomal protein concentration.- Decrease the incubation time points to capture the initial rapid metabolism. |
Guide 2: Poor Solubility of this compound or its Analogs in the Assay Buffer
This compound, as a complex alkaloid, may exhibit limited aqueous solubility, which can significantly impact the accuracy of metabolic stability assays.
| Observed Problem | Potential Cause | Troubleshooting Step |
| Compound precipitates when diluted from DMSO stock into aqueous buffer | The final concentration of the compound exceeds its aqueous solubility. | - Lower the final concentration of the compound in the incubation.- Increase the percentage of the organic co-solvent (e.g., DMSO, acetonitrile) in the final incubation, ensuring it remains below a level that inhibits enzyme activity (typically <1%). |
| Inconsistent results at higher concentrations | Compound is partially precipitated, leading to an underestimation of the true concentration in solution and available for metabolism. | - Visually inspect the incubation wells for any signs of precipitation.- Determine the aqueous solubility of the compound under the assay conditions before conducting the stability assay. |
| This compound appears artificially stable | The compound has low solubility and a high degree of non-specific binding to the plasticware or microsomal protein, reducing the free fraction available for metabolism. | - Use low-binding plates.- Include a protein binding assessment in your experimental design to determine the unbound fraction of the compound. |
Experimental Protocols
Liver Microsomal Stability Assay for this compound
This protocol is adapted from established methods for assessing the metabolic stability of xenobiotics.
1. Materials:
-
This compound (and/or its analogues)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., Verapamil)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, prepare fresh NADPH regenerating solution and keep it on ice.
-
Thaw the liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, this compound solution (final concentration typically 1-10 µM), and liver microsomes (final concentration typically 0.2-1.0 mg/mL).
-
Include control wells: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a positive control compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound).
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg microsomal protein/mL incubation volume) .
Data Presentation
The following table summarizes available data on the metabolic stability of this compound in liver microsomes from different species. Note: Comprehensive quantitative data for a wide range of this compound analogues is currently limited in publicly available literature. The data below is indicative and should be supplemented with internal experimental results.
| Compound | Species | Microsomal Protein Conc. (mg/mL) | Incubation Time (min) | % Remaining | Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| This compound | Human | 0.25 | 60 | ~25 | Not Reported | Not Reported | Singh et al., 2017 |
| This compound | Rat | 0.25 | 60 | ~22 | Not Reported | Not Reported | Singh et al., 2017 |
| This compound | Mouse | 0.25 | 60 | ~9 | Not Reported | Not Reported | Singh et al., 2017 |
| Verapamil (Control) | Human | 0.25 | 60 | ~34 | Not Reported | Not Reported | Singh et al., 2017 |
| Verapamil (Control) | Rat | 0.25 | 60 | ~81 | Not Reported | Not Reported | Singh et al., 2017 |
| Verapamil (Control) | Mouse | 0.25 | 60 | ~70 | Not Reported | Not Reported | Singh et al., 2017 |
Visualizations
Workflow for Liver Microsomal Stability Assay
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, a chromone alkaloid and a precursor of flavopiridol, is produced by endophytic fungi isolated from Dysoxylum binectariferum Hook.f and Amoora rohituka (Roxb).Wight & Arn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methods to reduce Rohitukine degradation during extraction.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Rohitukine degradation during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a chromone alkaloid with significant pharmacological interest, including anti-cancer properties.[1][2][3][4] Maintaining its structural integrity during extraction is crucial for preserving its biological activity and ensuring accurate quantification and downstream applications.
Q2: What are the known stability characteristics of this compound?
A2: this compound has been reported to be stable in various biological media, including rat plasma.[1] Studies have shown its stability in buffers with pH ranging from 1.2 to 7.4, which includes simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).
Q3: What are the primary factors that can lead to the degradation of alkaloids like this compound during extraction?
A3: Generally, alkaloids can be susceptible to degradation due to several factors, including:
-
pH extremes: Both highly acidic and alkaline conditions can catalyze degradation reactions.
-
High temperatures: Elevated temperatures can accelerate chemical degradation.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.
-
Light: Photodegradation can occur with exposure to UV or visible light.
Q4: What is the reported pKa of this compound and how does it influence extraction?
A4: The ionization constant (pKa) of this compound is reported to be 5.83. This means that this compound will be predominantly in its ionized (salt) form at a pH below 5.83 and in its unionized (free base) form at a pH above 5.83. This property is fundamental for developing acid-base extraction and purification protocols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete Extraction: The solvent may not be efficiently penetrating the plant material. | - Ensure the plant material is finely powdered to increase surface area. - Consider using sonication during extraction to enhance solvent penetration. - Optimize the solvent-to-solid ratio to ensure complete wetting of the plant material. |
| Degradation during extraction: The extraction conditions may be too harsh. | - Temperature: Maintain a moderate extraction temperature. Extractions at 45°C have been reported. Avoid excessive heat. - pH: While this compound is stable in a pH range of 1.2-7.4, prolonged exposure to strong acids or bases should be avoided. If using acid-base partitioning, minimize the time the sample is at extreme pH values. | |
| Presence of Impurities in the Final Product | Inefficient purification: The chosen purification method may not be suitable for removing specific impurities. | - Acid-Base Partitioning: Utilize the pKa of this compound (5.83) to perform a liquid-liquid extraction. Dissolve the crude extract in an acidic aqueous solution (pH < 5.83) to protonate this compound, making it water-soluble. Wash with a non-polar organic solvent to remove non-basic impurities. Then, basify the aqueous layer (pH > 5.83) and extract this compound with an organic solvent. - Chromatography: If impurities persist, consider column chromatography. Cation exchange resins have been shown to be effective for this compound purification. |
| Formation of Isomers | Acid-promoted isomerization: Exposure to acidic conditions may lead to the formation of regioisomers like dysoline. | - Minimize the duration of exposure to acidic conditions during extraction and purification. - Use the mildest effective acidic conditions. |
Experimental Protocols
Protocol 1: Sonication-Assisted Extraction of this compound from Dysoxylum binectariferum Leaves
This protocol is based on methodologies reported in the literature.
-
Sample Preparation:
-
Shade-dry the leaves of Dysoxylum binectariferum.
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
To the powdered leaves, add 50% aqueous ethanol in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 1 hour at a controlled temperature of 45°C.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts.
-
-
Solvent Removal:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Protocol 2: Acid-Base Partitioning for this compound Enrichment
This is a general protocol for alkaloid enrichment that can be adapted for this compound.
-
Acidification:
-
Dissolve the crude extract from Protocol 1 in distilled water.
-
Adjust the pH of the solution to approximately 2.0 with dilute hydrochloric acid.
-
-
Removal of Non-Basic Impurities:
-
Transfer the acidic aqueous solution to a separatory funnel.
-
Extract the solution three times with an equal volume of a non-polar organic solvent (e.g., ethyl acetate).
-
Discard the organic layers containing the impurities.
-
-
Basification and this compound Extraction:
-
Adjust the pH of the remaining aqueous layer to approximately 9-10 with a suitable base (e.g., ammonium hydroxide).
-
Extract the basified solution three times with an equal volume of a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic layers containing the purified this compound.
-
-
Final Concentration:
-
Wash the combined organic layers with distilled water to remove any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to obtain the this compound-enriched extract.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Potential acid-promoted isomerization of this compound to Dysoline.
References
- 1. urotoday.com [urotoday.com]
- 2. This compound content across the geographical distribution of Dysoxylum binectariferum Hook F. and its natural derivatives as potential sources of CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a chromone alkaloid and a precursor of flavopiridol, is produced by endophytic fungi isolated from Dysoxylum binectariferum Hook.f and Amoora rohituka (Roxb).Wight & Arn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound content across the geographical distribution of Dysoxylum binectariferum Hook F. and its natural derivatives as potential sources of CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Rohitukine Content
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability of Rohitukine content from natural sources. Our goal is to help you achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its content variable in natural sources?
A1: this compound is a chromone alkaloid with significant anti-inflammatory, immunomodulatory, and anti-cancer properties. It is the precursor for the semi-synthetic drug candidates flavopiridol and P-276-00.[1][2][3] The concentration of this compound in its primary natural source, Dysoxylum binectariferum, is highly variable. This variability is influenced by a combination of genetic, environmental, and physiological factors.
Q2: Which part of the Dysoxylum binectariferum plant contains the highest concentration of this compound?
A2: The this compound content varies significantly across different tissues of the plant. While the stem bark has been traditionally used, studies have shown that seeds can contain the highest concentrations, followed by the trunk bark and leaves.[4][5] Utilizing leaves and seeds offers a more sustainable and renewable source for this compound extraction compared to harvesting the bark, which can be destructive to the tree.
Q3: How does the geographical location of the plant material affect this compound content?
A3: Geographical location plays a crucial role in the phytochemical profile of Dysoxylum binectariferum, leading to significant variations in this compound yield. For instance, populations in the Central-southern Western Ghats of India have been found to have a higher percentage of this compound compared to those in the northern parts of the Western Ghats and Northeast regions.
Q4: Is there a seasonal variation in this compound content?
A4: Yes, the concentration of bioactive compounds in medicinal plants can fluctuate with the seasons due to changes in environmental conditions like temperature, rainfall, and UV radiation. While specific studies on the seasonal variation of this compound are not extensively detailed in the provided results, it is a critical factor to consider for ensuring consistency in your starting material.
Q5: What are the main challenges in natural product drug discovery related to this variability?
A5: The primary challenges stemming from the variability of this compound content include:
-
Reproducibility: Inconsistent starting material leads to variable experimental results, making it difficult to reproduce findings.
-
Scalability: Difficulties in securing a consistent and high-yielding natural source can impede the scalable production of this compound for further research and development.
-
Standardization: The chemical inconsistency of plant extracts makes it challenging to develop standardized formulations for therapeutic use.
-
Isolation and Purification: The complex mixture of compounds in crude extracts requires robust and efficient purification methods to isolate pure this compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction.
-
Possible Cause: Suboptimal choice of plant material.
-
Troubleshooting Step: Whenever possible, source plant material from regions known to produce high yields of this compound, such as the Central-southern Western Ghats in India. Also, consider using seeds or leaves, which have been reported to have high concentrations of this compound.
-
-
Possible Cause: Inefficient extraction protocol.
-
Troubleshooting Step: Employ an optimized extraction method. An acid-base fractionation followed by purification is a common and effective approach. Ensure that the solvent system and extraction conditions (e.g., temperature, duration) are optimized for this compound.
-
-
Possible Cause: Improper handling and storage of plant material.
-
Troubleshooting Step: Plant materials should be properly dried (e.g., shade-dried or oven-dried at 40-50°C) and powdered to a consistent particle size before extraction. Store the dried material in a cool, dark, and dry place to prevent degradation of the bioactive compounds.
-
Issue 2: Inconsistent Quantification of this compound Content.
-
Possible Cause: Non-validated analytical method.
-
Troubleshooting Step: Utilize a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for accurate quantification. Ensure the method is validated for linearity, accuracy, precision, and specificity as per regulatory guidelines.
-
-
Possible Cause: Lack of a certified reference standard.
-
Troubleshooting Step: Use a pure, well-characterized this compound standard for calibration. The purity of the standard should be confirmed by techniques like NMR and HR-MS.
-
-
Possible Cause: Matrix effects in the sample.
-
Troubleshooting Step: For complex matrices like plant extracts, matrix effects can interfere with quantification. Employ appropriate sample preparation techniques such as solid-phase extraction (SPE) or a simple protein precipitation method for plasma samples to minimize these effects.
-
Data Presentation
Table 1: this compound Content in Different Tissues of Dysoxylum binectariferum from Various Studies.
| Plant Tissue | This compound Content (% Dry Weight) | Geographical Origin/Study | Reference |
| Seeds | 2.42% | Not Specified | |
| Trunk Bark | 1.34% | Not Specified | |
| Leaves | 1.064% | Not Specified | |
| Twigs | 0.844% | Not Specified | |
| Fruits | 0.4559% | Not Specified | |
| Bark (Jog population) | 1.28% | Western Ghats, India | |
| Leaf (Jog population) | 0.58% | Western Ghats, India | |
| Bark (Phasighat population) | ~0.06% | Northeast India | |
| Leaf (Phasighat population) | ~0.06% | Northeast India | |
| Stem Bark | 3-7% | Not Specified | |
| Stem Bark | 0.9% | Not Specified |
Experimental Protocols
1. Protocol for Extraction and Isolation of this compound from Dysoxylum Leaves
This protocol is adapted from methodologies described in the literature.
-
Plant Material Preparation:
-
Shade-dry the leaves of Dysoxylum binectariferum.
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
Extract the powdered leaves with 50% aqueous ethanol by sonication for one hour at 45°C.
-
Repeat the extraction process three times.
-
Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Acid-Base Fractionation:
-
Suspend the crude extract in water.
-
Adjust the pH of the aqueous suspension to 2.0 with hydrochloric acid.
-
Extract the acidic aqueous phase with ethyl acetate three times to remove acidic and neutral impurities.
-
Basify the remaining aqueous phase to pH 10.0 with ammonium hydroxide.
-
Extract the basic aqueous phase with n-butanol three times.
-
-
Purification:
-
Dry the n-butanol fraction.
-
Purify the enriched this compound fraction by repeated column chromatography over silica gel or by crystallization from methanol to yield pure this compound (>98% purity).
-
2. Protocol for Quantification of this compound by HPLC
This protocol is based on established methods for this compound analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: RP-C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of methanol and water (75:25 v/v) or a gradient of acetonitrile and 0.1% Trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 4-10 µL.
-
Standard Preparation:
-
Prepare a stock solution of pure this compound in HPLC-grade methanol.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare extracts of the plant material as described in the extraction protocol.
-
Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Putative biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound.
References
- 1. A chromatography-free isolation of this compound from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound content across the geographical distribution of Dysoxylum binectariferum Hook F. and its natural derivatives as potential sources of CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Sustained-Release Formulations for Rohitukine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained-release formulations of Rohitukine.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and testing of this compound sustained-release dosage forms.
Wet Granulation of this compound-Rich Herbal Extract
Question: We are experiencing issues with the wet granulation of our this compound-rich Dysoxylum binectariferum extract. The granules are either too sticky and clump together, or we are getting too many fine particles. How can we resolve this?
Answer:
Problems during the wet granulation of herbal extracts are common due to their complex and variable nature. Here’s a guide to troubleshoot these issues:
-
Issue 1: Sticky Granules and Clumping (Over-wetting)
-
Causes:
-
Excessive addition of binder solution.
-
The rate of binder addition is too fast.[1]
-
Inadequate mixing, leading to localized over-wetting.
-
High concentration of a highly adhesive binder.
-
-
Solutions:
-
Reduce Binder Volume: Methodically decrease the amount of binder solution added. Validate the optimal quantity required for desired granule consistency.[1][2]
-
Control Addition Rate: Use a peristaltic pump for a slow and controlled addition of the binder solution. This ensures uniform distribution.[1][3]
-
Optimize Mixing Time: Ensure adequate mixing time after binder addition to uniformly distribute the moisture.
-
Adjust Binder Concentration: If using a binder like PVP-K30, consider reducing its concentration in the granulating fluid.
-
-
-
Issue 2: Excessive Fines and Poor Granule Strength (Under-wetting)
-
Causes:
-
Insufficient amount of binder solution.
-
Premature evaporation of the solvent from the binder solution.
-
Inadequate mixing time.
-
-
Solutions:
-
Increase Binder Volume: Gradually increase the volume of the binder solution until granules of the desired strength and size are formed.
-
Optimize Kneading Time: Adjust the kneading/mixing time to ensure the binder is effectively activated and distributed throughout the powder blend.
-
Select Appropriate Solvent: Ensure the solvent for the binder does not evaporate too quickly under your processing conditions.
-
-
A decision tree for troubleshooting wet granulation is provided below:
In-Vitro Dissolution Testing of Sustained-Release Tablets
Question: Our sustained-release this compound matrix tablets show either initial "dose dumping" or incomplete release after 24 hours. What could be the cause and how do we fix it?
Answer:
Achieving the desired 16-24 hour release profile for this compound requires a careful balance of formulation components. Here are common issues and solutions:
-
Issue 1: Dose Dumping (Too Rapid Initial Release)
-
Causes:
-
Insufficient concentration of the release-controlling polymer (e.g., HPMC).
-
Use of a low-viscosity grade polymer.
-
High percentage of soluble excipients, which can create pores in the matrix.
-
Inadequate tablet hardness, leading to rapid disintegration.
-
-
Solutions:
-
Increase Polymer Concentration: Incrementally increase the percentage of HPMC or other matrix formers.
-
Use Higher Viscosity Grade Polymer: Switch to a higher viscosity grade of HPMC to form a stronger gel barrier.
-
Optimize Excipients: Reduce the amount of highly soluble fillers.
-
Increase Compression Force: Optimize the tablet compression force to achieve higher hardness, which can slow down initial water penetration.
-
-
-
Issue 2: Incomplete Drug Release (Release Below 80% at 24 hours)
-
Causes:
-
Excessively high concentration of the release-controlling polymer.
-
Use of a very high-viscosity grade polymer that forms a strong, less permeable gel barrier.
-
Interaction between this compound and anionic polymers like sodium alginate at low pH.
-
Insufficient hydration of the matrix.
-
-
Solutions:
-
Decrease Polymer Concentration: Reduce the percentage of the primary release-controlling polymer.
-
Blend Polymer Grades: Combine high and low viscosity grades of polymers to tailor the release profile.
-
Incorporate a Wicking Agent: Add a small percentage of a channeling agent or a soluble excipient to create pores for drug diffusion.
-
Optimize Polymer Combination: If using a combination like HPMC and sodium alginate, adjust their ratio. A higher proportion of HPMC might be needed.
-
-
Formulation of this compound Microspheres/Nanoparticles
Question: We are struggling to achieve consistent encapsulation efficiency and particle size for our this compound-loaded microspheres. What factors should we investigate?
Answer:
Formulating microspheres or nanoparticles with herbal extracts can be challenging due to the complex mixture of phytochemicals. Key areas to troubleshoot include:
-
Issue 1: Low Encapsulation Efficiency
-
Causes:
-
Poor solubility of the this compound extract in the solvent used for encapsulation.
-
Drug partitioning into the external phase during emulsion-based methods.
-
Use of an inappropriate polymer or drug-to-polymer ratio.
-
-
Solutions:
-
Solvent Selection: Ensure the chosen solvent can effectively dissolve both the polymer and the this compound extract.
-
Optimize Drug-to-Polymer Ratio: Experiment with different ratios. A higher polymer concentration can sometimes improve encapsulation.
-
Process Parameter Optimization (Spray Drying): For spray drying, optimizing the inlet temperature and feed flow rate can significantly impact encapsulation efficiency.
-
-
-
Issue 2: Inconsistent or Large Particle Size
-
Causes:
-
Inappropriate homogenization/sonication speed or time in emulsion-based methods.
-
High viscosity of the polymer solution.
-
Aggregation of particles after formation.
-
-
Solutions:
-
Optimize Energy Input: Adjust the stirring speed, homogenization pressure, or sonication parameters to achieve the desired particle size.
-
Adjust Polymer Concentration: Lowering the polymer concentration can reduce the viscosity of the dispersed phase, leading to smaller particles.
-
Use of Stabilizers: Incorporate suitable surfactants or stabilizers in the formulation to prevent particle aggregation.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are suitable polymers for developing a 24-hour sustained-release formulation of this compound?
A1: Based on available data, a combination of hydrophilic and anionic polymers has been shown to be effective. A preferred formulation includes 30-60% w/w of a this compound-rich extract, 25-50% w/w of Hydroxypropylmethylcellulose (HPMC), and 5-15% w/w of sodium alginate. PVP-K30 is often used as a binder in the granulation process.
Q2: What are the standard dissolution testing conditions for this compound sustained-release capsules/tablets?
A2: The recommended dissolution testing follows the USP Basket method (Apparatus 1) at a speed of 50 rpm and a temperature of 37°C ± 0.5°C. The dissolution should be tested in 900 mL of media, typically starting with pH 1.2 buffer for 2 hours, followed by a change to pH 6.8 buffer to simulate gastrointestinal transit. The goal is to achieve a complete release over 16-24 hours.
Q3: How can I troubleshoot issues with the HPLC/LC-MS analytical method for this compound quantification?
A3: Common issues in HPLC/LC-MS analysis and their solutions are summarized below:
-
Peak Tailing: Often caused by interaction with active sites on the column. Using a mobile phase with a suitable pH modifier or a higher buffer strength can help. Also, ensure the sample is dissolved in the mobile phase.
-
Peak Splitting: This can indicate a column issue (e.g., contamination or void), or incompatibility between the injection solvent and the mobile phase. Always try to dissolve the sample in the mobile phase.
-
Baseline Noise/Drift: This may result from impure solvents, buffer precipitation, or detector issues. Ensure use of high-purity solvents and freshly prepared, filtered buffers.
-
Matrix Effects (in LC-MS): The complex nature of a herbal extract can cause ion suppression or enhancement. Proper sample clean-up, such as solid-phase extraction (SPE), is crucial.
Q4: What are the key stability concerns for a this compound sustained-release formulation?
A4: For herbal formulations, stability testing is critical. Key concerns include:
-
Physical Stability: Changes in appearance, hardness, friability, and dissolution profile over time.
-
Chemical Stability: Degradation of this compound and other marker compounds. The acceptable limit for the active ingredient is typically not less than 90% of the initial amount.
-
Microbiological Stability: Due to the natural origin of the extract, monitoring microbial load is essential. Stability studies should be conducted under various conditions (e.g., accelerated at 40°C/75% RH and long-term at 25°C/60% RH) as per ICH guidelines.
Section 3: Data Presentation
Table 1: Example Formulation Compositions for this compound Sustained-Release Capsules
| Formulation Code | This compound-Rich Extract (% w/w) | HPMC (% w/w) | Sodium Alginate (% w/w) | Binder (PVP-K30) |
| RHT-SR-F1 | 45 | 40 | 10 | q.s. |
| RHT-SR-F2 | 45 | 45 | 5 | q.s. |
| RHT-SR-F3 | 50 | 35 | 10 | q.s. |
Data is illustrative based on patent literature which suggests ranges of 30-60% extract, 25-50% HPMC, and 5-15% sodium alginate.
Table 2: Illustrative In-Vitro Dissolution Profile of an Optimized this compound SR Formulation
| Time (hours) | Cumulative % this compound Released |
| 1 | 15 |
| 4 | 40 |
| 8 | 65 |
| 12 | 80 |
| 16 | 90 |
| 24 | > 95% |
This profile is representative of a formulation designed for a 16-24 hour release period.
Section 4: Experimental Protocols
Preparation of Sustained-Release Granules by Wet Granulation
-
Sieving: Pass the this compound-rich Dysoxylum binectariferum extract, HPMC, and sodium alginate through a suitable mesh sieve (#40 or #60) to ensure uniformity.
-
Dry Mixing: Blend the sieved powders in a planetary mixer or a suitable blender for 15 minutes to achieve a homogenous mixture.
-
Binder Preparation: Prepare a 10% w/v solution of PVP-K30 in isopropanol.
-
Granulation: While the powder blend is mixing, add the PVP-K30 solution slowly and uniformly until a suitable dough mass is formed.
-
Wet Milling: Pass the wet mass through a #10 or #12 mesh sieve to form granules.
-
Drying: Dry the granules in a hot air oven or a fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (typically < 5%).
-
Dry Sieving: Pass the dried granules through a #16 or #20 mesh sieve to obtain uniform granule size.
-
Lubrication: Add lubricants like magnesium stearate and talc to the dried granules and blend for 5 minutes.
-
Encapsulation/Compression: The final lubricated granules can be filled into hard gelatin capsules or compressed into tablets.
In-Vitro Dissolution Study
-
Apparatus Setup: Use USP Dissolution Apparatus 1 (Basket Method).
-
Media Preparation: Prepare 900 mL of 0.1 N HCl (pH 1.2) and 900 mL of phosphate buffer (pH 6.8).
-
Test Conditions: Set the rotation speed to 50 RPM and maintain the temperature at 37°C ± 0.5°C.
-
Acid Stage: Place one capsule/tablet in each basket and immerse in the pH 1.2 medium. Run the test for 2 hours.
-
Buffer Stage: After 2 hours, carefully transfer the baskets to vessels containing the pH 6.8 buffer.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 1, 2, 4, 8, 12, 16, 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
References
Technical Support Center: Overcoming Rohitukine Resistance in Cancer Cells
Welcome to the technical support center for researchers utilizing Rohitukine and its derivatives in cancer research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential resistance mechanisms in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?
A1: Reduced sensitivity to this compound, a known Cyclin-Dependent Kinase (CDK) inhibitor, can arise from several acquired resistance mechanisms. Based on resistance patterns observed with other CDK inhibitors, the most common causes include:
-
Alterations in Cell Cycle Machinery:
-
Loss or inactivation of the Retinoblastoma (Rb) protein: this compound's efficacy is often dependent on a functional Rb protein. Loss of Rb function can uncouple the cell cycle from CDK4/6 regulation, rendering the inhibitor ineffective.[1][2]
-
Upregulation of other CDKs: Cancer cells may compensate for the inhibition of specific CDKs by upregulating others, such as CDK2 or CDK7, which can drive cell cycle progression independently.[1][3]
-
Loss of CDK inhibitors (CKIs): Downregulation of endogenous CKIs like p27 can contribute to resistance.[2]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR pathway activation: This is a common escape route for cancer cells treated with CDK inhibitors. Activation of this pathway can promote cell survival and proliferation, overriding the cell cycle arrest induced by this compound.
-
MAPK pathway reactivation: Alterations in the MAPK pathway, which this compound is known to modulate, can also lead to resistance.
-
-
Increased Drug Efflux:
-
Overexpression of ABC transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
-
Evasion of Apoptosis:
-
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can make cells more resistant to the apoptotic cell death induced by this compound.
-
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After this compound Treatment
You've noticed a significant drop in the percentage of apoptotic cells in your this compound-treated cancer cell line compared to initial experiments.
Possible Cause 1: Upregulation of Anti-Apoptotic Proteins
Cancer cells may have developed resistance by overexpressing anti-apoptotic proteins like Bcl-2 or Mcl-1, which counteract the pro-apoptotic signals initiated by this compound.
Troubleshooting Steps:
-
Assess Apoptosis: Confirm the reduction in apoptosis using a reliable method. The Annexin V/PI staining assay is recommended for distinguishing between early apoptotic, late apoptotic, and necrotic cells.
-
Analyze Protein Expression: Use Western blotting to quantify the expression levels of key apoptosis-related proteins in your resistant cell line compared to the sensitive parental line. Key proteins to examine include:
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1
-
Pro-apoptotic: Bax, Bak, p53, cleaved Caspase-9, cleaved Caspase-3
-
-
Combination Therapy: If you observe an upregulation of specific anti-apoptotic proteins, consider a combination therapy approach. For example, if Bcl-2 is overexpressed, co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) and this compound may restore sensitivity.
Experimental Workflow for Investigating Apoptosis Evasion
Caption: Workflow for troubleshooting decreased apoptosis in response to this compound.
Problem 2: No Significant Change in Cell Viability Despite this compound Treatment
Your cell viability assays (e.g., MTT assay) show that this compound is no longer effectively inhibiting the proliferation of your cancer cell line.
Possible Cause 2: Increased Drug Efflux
The cancer cells may be actively removing this compound through the overexpression of ABC drug transporters.
Troubleshooting Steps:
-
Confirm Viability: Use a secondary method to confirm the lack of effect on cell viability, such as trypan blue exclusion assay.
-
Assess Drug Efflux: Perform a Rhodamine 123 efflux assay. Rhodamine 123 is a substrate for many ABC transporters. Increased efflux of this dye in your resistant cells compared to the parental line suggests upregulation of these pumps.
-
Inhibit Efflux Pumps: Test if the resistance can be reversed by co-administering this compound with a known ABC transporter inhibitor (e.g., Verapamil for P-gp). A restored cytotoxic effect of this compound would indicate that drug efflux is the primary resistance mechanism.
Logical Diagram for Investigating Drug Efflux
Caption: Decision tree for troubleshooting resistance due to drug efflux.
Problem 3: Cells Are Not Arresting in the G1 Phase of the Cell Cycle
Flow cytometry analysis shows that this compound is no longer inducing a G1 cell cycle arrest in your cancer cell line.
Possible Cause 3: Alterations in Cell Cycle Control
The cells may have acquired mutations or expression changes in key cell cycle regulatory proteins, such as loss of Rb or upregulation of cyclin E.
Troubleshooting Steps:
-
Confirm Cell Cycle Profile: Repeat the cell cycle analysis using propidium iodide (PI) staining and flow cytometry to confirm the lack of G1 arrest.
-
Analyze Cell Cycle Proteins: Use Western blotting to assess the expression and phosphorylation status of key cell cycle proteins in your resistant and sensitive cell lines. Pay close attention to:
-
Total Rb and phosphorylated Rb (pRb)
-
Cyclin D1, Cyclin E
-
CDK4, CDK6, CDK2
-
p27
-
-
Consider Alternative CDK Inhibitors: If you observe a loss of Rb, your cells may have become resistant to CDK4/6-specific inhibition. In such cases, a broader-spectrum CDK inhibitor or a combination therapy targeting downstream pathways might be more effective.
Signaling Pathway: this compound Action and Resistance
Caption: Simplified pathway of this compound action and a common resistance mechanism.
Data Presentation
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung | ~40 | |
| This compound | SKOV3 | Ovarian | 20 | |
| This compound | T47D | Breast | 50 | |
| This compound | MDAMB273 | Breast | 3 | |
| This compound | MCF7 | Breast | 15 | |
| This compound | HL-60 | Leukemia | 10 | |
| This compound | Molt-4 | Leukemia | 12 | |
| IIIM-290 | Molt-4 | Leukemia | < 1.0 | |
| IIIM-290 | MIAPaCa-2 | Pancreatic | < 1.0 |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells
| Protein | Change in Expression | Fold Change (approx.) | Reference |
| p53 | Increased | ~2.5 | |
| Caspase-9 | Increased | ~2.0 | |
| Bcl-2 | Decreased | ~0.5 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours). Include untreated controls.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound. Include untreated controls.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS and resuspend in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
Materials:
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells.
-
Wash with PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular accumulation of ROS using the fluorescent probe DCFH-DA.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound as required.
-
Wash the cells with serum-free medium or PBS.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again to remove excess probe.
-
Add PBS to the wells and measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
Rhodamine 123 Efflux Assay
This functional assay assesses the activity of ABC transporters like P-glycoprotein.
Materials:
-
Rhodamine 123
-
Opti-MEM or other suitable medium
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 1% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Treat cells with your test compounds (e.g., this compound, ABC transporter inhibitor) for the desired duration.
-
Wash cells with PBS.
-
Incubate the cells with 10 µM Rhodamine 123 in Opti-MEM for 1 hour at 37°C to allow uptake.
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Add fresh Opti-MEM and incubate for another hour at 37°C to allow for efflux.
-
Stop the efflux by washing three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the fluorescence of the cell lysate at an excitation/emission of ~485/538 nm. A lower fluorescence reading indicates higher efflux activity.
References
Validation & Comparative
Rohitukine's Anti-Cancer Potential: A Comparative Guide for Researchers
An In-Depth Analysis of Preclinical and In-Vitro Studies of the Chromone Alkaloid Rohitukine and its Derivatives in Oncology Research.
This guide provides a comprehensive comparison of the anti-cancer activities of this compound and its clinically relevant derivatives, Flavopiridol and IIIM-290, based on available preclinical and in-vitro data. While in-vivo studies on this compound are limited, this guide aims to offer a valuable resource for researchers, scientists, and drug development professionals by consolidating existing knowledge and highlighting areas for future investigation.
Performance Comparison: this compound and its Derivatives
The following tables summarize the anti-cancer activity of this compound and its semi-synthetic derivatives, Flavopiridol and IIIM-290, from various studies.
Table 1: In-Vitro Anti-Cancer Activity of this compound
| Cancer Cell Line | Assay Type | Key Findings |
| A549 (Lung Cancer) | Cytotoxicity Assay | Dose-dependent reduction in cell viability.[1] |
| A549 (Lung Cancer) | Western Blot | Upregulation of p53 and caspase-9, downregulation of Bcl-2, indicating apoptosis induction.[1][2] |
| HL-60 (Leukemia) | Not Specified | Moderate cytotoxicity. |
| HCT-116 (Colon Cancer) | Not Specified | Moderate cytotoxicity. |
Table 2: In-Vivo Anti-Cancer Activity of this compound Derivatives
| Compound | Animal Model | Cancer Type | Dosage | Key Findings |
| Flavopiridol | Not Specified | Not Specified | Not Specified | Potent inhibitor of cyclin-dependent kinases (CDKs); has been in clinical trials for various cancers.[3] |
| IIIM-290 | Xenograft | Pancreatic, Colon, Leukemia | 50 mg/kg, p.o. | Showed in-vivo efficacy. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In-Vitro Evaluation of this compound in A549 Lung Cancer Cells
Cell Culture and Treatment: Human lung carcinoma A549 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were treated with varying concentrations of this compound for specified time periods.
Cytotoxicity Assay (MTT Assay): A549 cells were seeded in 96-well plates. After 24 hours, cells were treated with different concentrations of this compound. Following the treatment period, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability.
Western Blot Analysis: A549 cells were treated with this compound. After treatment, cells were lysed to extract total protein. Protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against p53, caspase-9, Bcl-2, and a loading control (e.g., β-actin). After washing, the membrane was incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using a chemiluminescence detection system.
In-Vivo Evaluation of IIIM-290 in Xenograft Models
Animal Models: Xenograft models for pancreatic, colon, and leukemia cancers were established in immunocompromised mice.
Drug Administration: The this compound derivative, IIIM-290, was administered orally (p.o.) at a dose of 50 mg/kg.
Efficacy Evaluation: Tumor growth and other relevant parameters were monitored to assess the in-vivo efficacy of IIIM-290.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound's anti-cancer activity and a typical experimental workflow for its evaluation.
References
- 1. Cytotoxic and apoptotic inducing activity of Amoora rohituka leaf extracts in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cytotoxicity Effects of Amoora rohituka and chittagonga on Breast and Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Rohitukine and Flavopiridol: Natural Alkaloid vs. Synthetic Derivative in CDK Inhibition
An in-depth guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Rohitukine, a natural chromone alkaloid, and its semi-synthetic derivative, Flavopiridol, as potent inhibitors of Cyclin-Dependent Kinases (CDKs).
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. This compound, a chromone alkaloid originally isolated from the Indian medicinal plant Dysoxylum binectariferum, has served as the chemical scaffold for the development of several potent CDK inhibitors.[1] The most prominent of these is Flavopiridol (Alvocidib), a semi-synthetic flavonoid that was the first CDK inhibitor to enter human clinical trials.[2][3][4] This guide provides a detailed comparative analysis of this compound and Flavopiridol, focusing on their CDK inhibition profiles, mechanisms of action, and the experimental data supporting their characterization.
Comparative CDK Inhibition Profile
Both this compound and Flavopiridol function as ATP-competitive inhibitors, targeting the ATP-binding pocket of various CDKs.[3] However, their inhibitory potency and specificity differ significantly. Flavopiridol exhibits a broad-spectrum inhibition profile across multiple CDKs involved in both cell cycle progression and transcription. In contrast, data for this compound is more specific, highlighting its potent activity against CDK9.
The table below summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against a panel of key CDKs, providing a quantitative comparison of their potency. Flavopiridol generally demonstrates significantly lower IC50 values, indicating higher potency compared to its natural precursor.
| Cyclin-Dependent Kinase | This compound IC50 | Flavopiridol IC50 | Key Function |
| CDK1/Cyclin B | Not Reported | ~30 - 100 nM | G2/M Transition |
| CDK2/Cyclin A/E | 7.3 µM (7300 nM) | ~100 - 170 nM | G1/S Transition, S Phase |
| CDK4/Cyclin D | Not Reported | ~100 nM | G1 Progression |
| CDK6/Cyclin D | Not Reported | ~100 nM | G1 Progression |
| CDK7/Cyclin H | Not Reported | ~300 nM | CDK Activation, Transcription |
| CDK9/Cyclin T1 | 0.3 µM (300 nM) | ~7 - 30 nM | Transcriptional Elongation |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The primary mechanism by which both this compound and Flavopiridol exert their anti-cancer effects is through the disruption of the cell cycle. By inhibiting CDKs that govern the G1/S and G2/M phase transitions, these compounds induce cell cycle arrest, preventing cancer cell proliferation.
Flavopiridol has been shown to cause arrest in both the G1 and G2 phases of the cell cycle. Inhibition of CDK2 and CDK4 blocks the phosphorylation of the retinoblastoma protein (pRb), preventing the release of E2F transcription factors and thereby halting entry into the S phase. Furthermore, inhibition of CDK1 prevents cells from entering mitosis.
A critical target for both molecules is CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a suppression of transcriptional elongation. This transcriptional arrest results in the rapid downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately triggering apoptosis in cancer cells. This mechanism is particularly relevant for non-cycling cells, such as those in chronic lymphocytic leukemia (CLL), where Flavopiridol has shown clinical activity.
Below is a diagram illustrating the signaling pathway of CDK-mediated cell cycle progression and the points of inhibition by this compound and Flavopiridol.
Experimental Protocols
The characterization of CDK inhibitors relies on standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments used to generate the comparative data in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Objective: To determine the IC50 value of this compound or Flavopiridol against a specific CDK/Cyclin complex.
Principle: A purified, active CDK/Cyclin enzyme is incubated with its specific substrate, a phosphate donor (ATP, often radiolabeled [γ-³³P]ATP), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured to determine kinase activity.
Materials:
-
Purified recombinant human CDK/Cyclin complexes (e.g., CDK9/Cyclin T1).
-
Kinase-specific substrate (e.g., Histone H1 for CDK1, peptide substrates for others).
-
[γ-³³P]ATP or non-radioactive detection systems like ADP-Glo™.
-
Kinase reaction buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Inhibitor compounds (this compound, Flavopiridol) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Filter plates (e.g., GF/C unifilter) and harvester for radioactive assays.
-
Scintillation counter or luminescence plate reader.
Procedure (Radioactive Filter Binding Method):
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., Flavopiridol) in DMSO, then dilute further in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <2%).
-
Assay Setup: To each well of an assay plate, add the kinase, the specific substrate, and the diluted inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution (containing a mix of unlabeled ATP and [γ-³³P]ATP).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid, TCA).
-
Substrate Capture: Transfer the reaction mixture to a filter plate, which binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value.
The diagram below outlines the general workflow for determining inhibitor potency.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with an inhibitor.
Objective: To assess the effect of this compound or Flavopiridol on cell cycle distribution in a cancer cell line.
Principle: Cells are treated with the inhibitor, fixed to permeabilize their membranes, and stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide, PI). The fluorescence intensity of individual cells is then measured by a flow cytometer. Since cells in G2/M have twice the DNA content of cells in G1, they will have twice the fluorescence intensity, allowing for quantification of each phase.
Materials:
-
Cancer cell line (e.g., MCF-7, KMH2).
-
Cell culture medium and reagents.
-
Inhibitor compound (this compound, Flavopiridol).
-
Phosphate-buffered saline (PBS).
-
Fixative: ice-cold 70-95% ethanol.
-
Staining buffer: PBS containing a DNA dye (e.g., 50 µg/mL Propidium Iodide), an RNase (e.g., 100 µg/mL RNase A to prevent staining of double-stranded RNA), and a detergent (e.g., 0.1% Triton X-100).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the desired concentration of the inhibitor (e.g., 125 nM Flavopiridol) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect the cells by trypsinization, then wash them with PBS.
-
Fixation: Resuspend the cell pellet and slowly add ice-cold ethanol while vortexing to prevent clumping. Fix the cells on ice or at -20°C for at least two hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining buffer.
-
Incubation: Incubate the cells in the dark at 4°C overnight or at room temperature for 30 minutes.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence signal from each cell.
-
Data Analysis: Generate a histogram of DNA content. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Conclusion
The comparative analysis of this compound and its derivative Flavopiridol provides a classic example of natural product-inspired drug discovery. While this compound itself demonstrates noteworthy inhibitory activity, particularly against the transcriptional kinase CDK9, the semi-synthetic modifications leading to Flavopiridol significantly enhanced its potency and broadened its inhibitory spectrum across multiple cell cycle and transcriptional CDKs. This results in Flavopiridol being a more powerful inducer of cell cycle arrest and apoptosis. The data underscores the value of medicinal chemistry in optimizing the therapeutic potential of natural scaffolds. This guide provides the foundational data and methodologies for researchers to further explore the nuanced activities of these and other CDK inhibitors in the ongoing development of targeted cancer therapies.
References
- 1. urotoday.com [urotoday.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of a tetrahydroisoquinoline-based CDK9-cyclin T1 protein–protein interaction inhibitor as an anti-proliferative and anti-migration agent against triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rohitukine Efficacy from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Rohitukine, a chromone alkaloid, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. This has led to the development of semi-synthetic derivatives, such as the FDA-approved anticancer drug flavopiridol. While this compound is found in a select few plant species, a comprehensive comparison of its efficacy derived from these different natural sources has been lacking. This guide provides an objective comparison of this compound's performance based on available experimental data, details the methodologies of key experiments, and visualizes the associated signaling pathways and workflows.
Botanical Sources of this compound
This compound has been isolated from plants belonging to the Meliaceae and Rubiaceae families. The primary species include:
-
Dysoxylum gotadara (formerly known as Dysoxylum binectariferum): Considered the most abundant source of this compound.[1]
-
Amoora rohituka : The plant from which this compound was first isolated.[2]
-
Schumanniophyton magnificum and Schumanniophyton problematicum : Other known botanical sources of this alkaloid.[3]
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound, primarily from Dysoxylum gotadara.
Table 1: Cytotoxic Activity of this compound from Dysoxylum gotadara
| Cell Line | Cancer Type | Efficacy Metric | Value (µM) | Reference |
| HL-60 | Leukemia | GI₅₀ | 10 | [4] |
| Molt-4 | Leukemia | GI₅₀ | 12 | [4] |
| A549 | Lung Cancer | IC₅₀ | ~40 | |
| - | Cdk2/A Inhibition | IC₅₀ | 7.3 | |
| - | Cdk9/T1 Inhibition | IC₅₀ | 0.3 |
Note: GI₅₀ refers to the concentration required to inhibit the growth of 50% of the cells, while IC₅₀ is the concentration that inhibits 50% of the target (e.g., enzyme activity or cell viability).
Cytotoxicity of Amoora rohituka Extracts
While data on the IC₅₀ of pure this compound from Amoora rohituka is limited, studies on its extracts have demonstrated cytotoxic effects. For instance, a petroleum ether extract of Amoora rohituka showed an IC₅₀ value of approximately 41 µg/mL on MCF-7 breast cancer cells. It is important to note that this value is for a crude extract and not for isolated this compound, thus a direct comparison with the IC₅₀ values of pure this compound from Dysoxylum gotadara is not appropriate.
Table 2: Anti-inflammatory Activity of this compound from Dysoxylum gotadara
| Cell Line | Assay | Efficacy Metric | Concentration | Inhibition | Reference |
| THP-1 | TNF-α Inhibition | % Inhibition | 3.12 µg/mL | >50% | |
| THP-1 | IL-6 Inhibition | % Inhibition | 3.12 µg/mL | >50% | |
| J774A.1 | LPS-induced NF-κB activation | - | - | Significant |
Experimental Protocols
Extraction and Isolation of this compound from Dysoxylum gotadara
A common method for the extraction and purification of this compound from the leaves of Dysoxylum gotadara involves the following steps:
-
Extraction: Shade-dried and powdered leaves are extracted with 50% ethanol using sonication at 45°C. The resulting extract is then dried using a rotary evaporator.
-
Acid-Base Fractionation: The crude extract is subjected to acid-base fractionation to enrich the alkaloid content.
-
Purification: The enriched fraction is purified by repeated column chromatography over silica gel to yield pure this compound.
-
Purity Confirmation: The purity of the isolated this compound is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
A chromatography-free isolation method has also been reported, providing a more efficient protocol for obtaining this compound in bulk.
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of this compound is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: An MTT solution (typically 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Anti-inflammatory Activity Assessment: Cytokine Inhibition Assay
The anti-inflammatory effects of this compound can be determined by measuring its ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated immune cells (e.g., THP-1 monocytes).
-
Cell Culture and Stimulation: THP-1 cells are cultured and then stimulated with LPS to induce the production of pro-inflammatory cytokines.
-
This compound Treatment: The cells are concurrently treated with different concentrations of this compound.
-
Cytokine Measurement: After an incubation period, the levels of TNF-α and IL-6 in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Inhibition Calculation: The percentage inhibition of cytokine production by this compound is calculated by comparing the levels in treated cells to those in LPS-stimulated, untreated cells.
Signaling Pathways and Experimental Workflow
Cyclin-Dependent Kinase (CDK) Inhibition Pathway
This compound and its derivatives exert their anti-cancer effects in part by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs leads to cell cycle arrest and apoptosis.
References
- 1. Dysoxylum binectariferum Hook.f (Meliaceae), a rich source of this compound - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a chromone alkaloid and a precursor of flavopiridol, is produced by endophytic fungi isolated from Dysoxylum binectariferum Hook.f and Amoora rohituka (Roxb).Wight & Arn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
A Comparative Guide to Analytical Methods for Rohitukine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantification of Rohitukine: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, which is essential for pharmacokinetic studies, quality control of herbal formulations, and drug discovery and development processes.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of HPLC, HPTLC, and LC-MS/MS for the quantification of this compound. The data presented is a synthesis of values reported in various studies.
| Parameter | HPLC | HPTLC | LC-MS/MS |
| Linearity (r²) | >0.993[1] | >0.997 | >0.995[2] |
| Linear Range | 1 - 8 µg[1] | 100 - 1000 ng/spot | 0.1 - 1000 ng/mL[2] |
| Accuracy (% Recovery) | Not explicitly reported | 98.74 - 101.21% | 92.43 - 107.57%[2] |
| Precision (%RSD) | Not explicitly reported | < 2% | 0.60 - 7.43% |
| Limit of Detection (LOD) | Not explicitly reported | ~18 ng/band | 0.1 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly reported | ~54 ng/band | 0.25 ng/mL |
Note: Data for HPTLC is based on a validated method for a structurally similar chromone glucoside, schumanniofioside A, and serves as a representative example.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound in plant extracts and formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Lichrosphere RP-18e (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, starting with 20 mM aqueous ammonium acetate and acetonitrile (90:10) and increasing the proportion of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 266 nm.
-
Sample Preparation:
-
Accurately weigh the sample (e.g., plant powder) and extract with a suitable solvent such as 50% aqueous ethanol with sonication.
-
Concentrate the extract and redissolve in a methanol:water (1:1) solution.
-
Filter the solution through a 0.20 µm filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard (e.g., 0.5 mg/mL) in HPLC-grade methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1-8 µg).
-
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this curve.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is advantageous for high-throughput screening and quantification of this compound in multiple samples simultaneously. The following is a representative protocol based on the analysis of a similar chromone glucoside.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of chloroform, methanol, and glacial acetic acid (e.g., 17:3:0.5 v/v/v).
-
Sample Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at a wavelength of approximately 270 nm.
-
Sample Preparation:
-
Extract the plant material with chloroform and methanol.
-
Filter the extracts and apply directly to the HPTLC plate.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standards to be applied to the plate to generate a calibration curve (e.g., 100-1000 ng/spot).
-
-
Quantification: Create a calibration curve by plotting the peak area against the amount of this compound standard. Use this curve to determine the quantity of this compound in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, ideal for the quantification of this compound in complex biological matrices such as plasma.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: High-resolution RP18e Chromolith column (100 × 4.6 mm, 2 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and 0.1% (v/v) formic acid (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For this compound, monitor transitions such as 306.05 > 245.10 and 306.05 > 231.05.
-
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in DMSO.
-
Spike blank plasma with working solutions of this compound to prepare calibration standards (e.g., 0.1 to 1000 ng/mL) and QC samples at low, medium, and high concentrations.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Use this curve to determine the concentration of this compound in the unknown samples.
Workflow for Cross-Validation of Analytical Methods
Cross-validation is a critical step to ensure that different analytical methods provide comparable results, which is essential when transferring methods between laboratories or when using different techniques within a single study.
Caption: A generalized workflow for the cross-validation of two analytical methods.
References
A Comparative Analysis of Rohitukine and Other Natural Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Rohitukine in comparison to other naturally derived CDK inhibitors, supported by experimental data.
The quest for novel anti-cancer therapeutics has led researchers to explore the vast repository of natural products. Among these, compounds that target cyclin-dependent kinases (CDKs), key regulators of the cell cycle, have shown significant promise. This compound, a chromone alkaloid originally isolated from Dysoxylum binectariferum, has emerged as a notable CDK inhibitor and has served as a scaffold for the development of synthetic derivatives like flavopiridol. This guide provides a comparative overview of this compound and other prominent natural CDK inhibitors, focusing on their inhibitory potency and the experimental methodologies used for their evaluation.
Comparative Inhibitory Activity of Natural CDK Inhibitors
The efficacy of a CDK inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following table summarizes the reported IC50 values of this compound and other well-characterized natural CDK inhibitors against a panel of cyclin-dependent kinases.
| Inhibitor | Natural Source | CDK1/cyclin B (IC50, µM) | CDK2/cyclin A/E (IC50, µM) | CDK4/cyclin D1 (IC50, µM) | CDK5/p25 (IC50, µM) | CDK7/cyclin H (IC50, µM) | CDK9/cyclin T1 (IC50, µM) |
| This compound | Dysoxylum binectariferum | Not Reported | 7.3 (CDK2/A)[1] | Not Reported | Not Reported | Not Reported | 0.3[1] |
| Flavopiridol (Alvocidib) | Semi-synthetic derivative of this compound | 0.02 - 0.1[2] | 0.02 - 0.1[2] | 0.02 - 0.1[2] | Not Reported | Less potent, ~0.875 | 0.02 - 0.1 |
| Roscovitine (Seliciclib) | Synthetic, inspired by natural purines | 0.65 | 0.7 | >100 | 0.16 - 0.2 | 0.46 | 0.60 |
| Olomoucine | Raphanus sativus (Radish) | 7.6 | 0.1 (CDK2/E) | 19.8 | 3 | 0.45 | 0.06 |
| Indirubin | Indigofera species, marine mollusks | ~1.65 (CDK1/B) | ~0.54 (CDK2/A) | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The determination of CDK inhibitory activity involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays cited in the comparison.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CDK-cyclin complex.
Objective: To determine the IC50 value of a test compound against a specific CDK.
Materials:
-
Purified recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK9/cyclin T1).
-
Specific peptide or protein substrate (e.g., Histone H1 for CDK1/2, a synthetic peptide for others).
-
Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a system for non-radioactive detection.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and other stabilizing agents).
-
Apparatus for detecting the phosphorylated substrate (e.g., scintillation counter, filter-binding apparatus, or luminescence plate reader).
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase reaction buffer, the purified CDK/cyclin enzyme, and the specific substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (containing the radiolabel or as required for the detection system).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane). Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, the amount of remaining ATP is measured.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., HL-60, Molt-4).
-
Complete cell culture medium.
-
Test compounds dissolved in a suitable solvent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of CDK inhibition and a typical experimental workflow.
Caption: General mechanism of cell cycle arrest by natural CDK inhibitors.
Caption: Workflow for evaluating CDK inhibitor potency.
References
A Comparative Analysis of the Anti-inflammatory Properties of Rohitukine, Dexamethasone, and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of the natural chromone alkaloid Rohitukine against two well-established drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This document outlines their mechanisms of action, presents available quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for key assays.
Introduction to the Compounds
Dexamethasone is a potent synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects. It functions by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the expression of a wide array of genes, leading to the suppression of pro-inflammatory cytokines and other inflammatory mediators.
Indomethacin is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of these three compounds are achieved through distinct molecular pathways. This compound and Dexamethasone both impact the NF-κB signaling cascade, a central regulator of the inflammatory response. In contrast, Indomethacin's primary target is the COX pathway.
Dexamethasone binds to the cytosolic glucocorticoid receptor, which then dimerizes and moves into the nucleus. Inside the nucleus, the GR complex can act in two main ways: by binding to glucocorticoid response elements (GREs) on DNA to activate the transcription of anti-inflammatory genes, or by tethering to and inhibiting the activity of pro-inflammatory transcription factors like NF-κB and activator protein-1 (AP-1). This leads to a profound suppression of inflammatory gene expression.
Indomethacin acts as a non-selective inhibitor of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are crucial mediators of inflammation, pain, and fever. By blocking this conversion, Indomethacin effectively reduces the levels of prostaglandins at the site of inflammation.
Comparative In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin. It is important to note that the experimental conditions, such as cell lines, stimuli, and animal models, may vary between studies, which can influence the results.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Stimulus | Key Findings | Reference(s) |
| This compound-enriched fraction | Cytokine Inhibition | THP-1 (human monocytic) | LPS | >50% inhibition of TNF-α and IL-6 at 3.12 µg/mL | [2] |
| This compound (pure) | Cytokine & Mediator Inhibition | J774A.1 (murine macrophage) | LPS | Significant decrease in NO, PGE2, TNF-α, and ILs (IC50 not specified) | |
| Dexamethasone | TNF-α Secretion | RAW 264.7 (murine macrophage) | LPS | Significant suppression of TNF-α at 1 µM and 10 µM | |
| Dexamethasone | PGE2 Formation | Human Endothelial Cells | Histamine, Bradykinin | Inhibitory effect observed from 10⁻¹¹ to 10⁻⁷ M | |
| Indomethacin | PGE2 Release | Human Synovial Cells | IL-1α | IC50: 5.5 ± 0.1 nM | |
| Indomethacin | PGE2 Release | RAW 264.7 (murine macrophage) | LPS | IC50: 2.8 µM | |
| Indomethacin | TNF-α Release | RAW 264.7 (murine macrophage) | LPS | IC50: 143.7 µM |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Assay | Dose | Key Findings | Reference(s) |
| This compound-enriched fraction | Collagen-Induced Arthritis (Mouse) | Cytokine Inhibition | 100 mg/kg (p.o.) | >75% reduction in serum TNF-α and IL-6 | |
| Dexamethasone | Carrageenan-Induced Paw Edema (Rat) | Edema Inhibition | 1 µg (local pre-injection) | >60% inhibition at 3 hours | |
| Indomethacin | Carrageenan-Induced Paw Edema (Rat) | Edema Inhibition | 10 mg/kg | 54% inhibition at 3 hours |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
A Comparative Pharmacokinetic Profile of Rohitukine and Its Synthetic Derivatives, Flavopiridol and P-276-00
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of the natural chromone alkaloid Rohitukine and its clinically significant synthetic derivatives, Flavopiridol (Alvocidib) and P-276-00 (Riviciclib). The data presented is compiled from preclinical and clinical studies to offer insights into the absorption, distribution, metabolism, and excretion of these potential therapeutic agents.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound, Flavopiridol, and P-276-00. It is important to note that the data for this compound is derived from preclinical animal studies, while the data for Flavopiridol and P-276-00 is from human clinical trials. This difference in study subjects should be taken into consideration when comparing the values.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Value | Species | Dose | Route | Reference |
| Cmax | 6564.7 ng/mL | Male BALB/c mice | 20 mg/kg | Oral | [1] |
| Tmax | 0.3 h | Male BALB/c mice | 20 mg/kg | Oral | [1] |
| AUC (0-∞) | 7316.8 ng*h/mL | Male BALB/c mice | 20 mg/kg | Oral | [1] |
| Half-life (t1/2) | 2.3 h | Male BALB/c mice | 20 mg/kg | Oral | [1] |
| Oral Bioavailability | 84% | Male BALB/c mice | 20 mg/kg | Oral | [1] |
| Clearance (CL/F) | 3.95 ± 0.9 L/h/kg | Hamster | 50 mg/kg | Oral | |
| Volume of Distribution (Vd/F) | 17.34 ± 11.34 L/kg | Hamster | 50 mg/kg | Oral | |
| Elimination Half-life | 2.62 ± 1.34 h | Hamster | 50 mg/kg | Oral | |
| Plasma Protein Binding | ~60% | Hamster | - | - |
Table 2: Pharmacokinetic Parameters of Flavopiridol in Human Clinical Trials
| Parameter | Value | Study Population | Dosing Schedule | Reference |
| Steady-state Concentration (Css) | 416.6 ± 98.9 nM | Advanced Neoplasms | 40 mg/m²/24h (72-h IV infusion) | |
| Clearance | 11.3 ± 3.9 L/h/m² | Advanced Neoplasms | 8-56 mg/m²/24h (72-h IV infusion) | |
| Terminal Half-life | 26.0 h | Advanced Neoplasms | 40 mg/m²/24h (72-h IV infusion) | |
| Mean Peak Plasma Concentration | 1.65 ± 0.86 µM | Advanced Solid Tumors | 20 mg/m² bolus + 20 mg/m² 4-h infusion (weekly) | |
| AUC (0-∞) | 13.6 ± 7.0 µM·hr | Advanced Solid Tumors | 20 mg/m² bolus + 20 mg/m² 4-h infusion (weekly) |
Table 3: Pharmacokinetic Parameters of P-276-00 in a Phase 1 Human Clinical Trial
| Parameter | Value (at 24.6 mg/m²) | Study Population | Dosing Schedule | Reference |
| Cmax | 621 ng/mL | Advanced Refractory Neoplasms | 30-min IV infusion (Day 1-5, 8-12, q 3 weekly) | |
| Half-life (t1/2) | 5.6 hr | Advanced Refractory Neoplasms | 30-min IV infusion (Day 1-5, 8-12, q 3 weekly) | |
| AUC (0-8h) | 1286 ng.h/mL | Advanced Refractory Neoplasms | 30-min IV infusion (Day 1-5, 8-12, q 3 weekly) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are outlines of typical experimental protocols employed in the assessment of this compound and its derivatives.
In Vivo Pharmacokinetic Study in Rodents (for this compound)
-
Animal Models: Male BALB/c mice or hamsters are commonly used. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
-
Drug Administration: this compound is typically administered orally (p.o.) via gavage or intravenously (i.v.) for bioavailability studies. The vehicle for administration is often a solution that ensures solubility and stability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration from sites such as the retro-orbital plexus or tail vein. Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography (HPLC) with UV detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Phase I Clinical Trial Protocol (for Flavopiridol and P-276-00)
-
Patient Population: Patients with advanced refractory solid tumors or specific hematological malignancies are enrolled.
-
Dose Escalation Study Design: A standard 3+3 dose-escalation design is often employed to determine the maximum tolerated dose (MTD).
-
Drug Administration: The drug is administered intravenously, with the infusion schedule varying between studies (e.g., 72-hour continuous infusion for Flavopiridol or 30-minute infusion on a specific schedule for P-276-00).
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points during and after the infusion to characterize the drug's plasma concentration-time profile.
-
Bioanalytical Method: Plasma concentrations of the drug and its potential metabolites are measured using validated LC-MS/MS methods.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental or population pharmacokinetic modeling approaches.
Mandatory Visualizations
Signaling Pathway
This compound and its synthetic derivatives, Flavopiridol and P-276-00, exert their anticancer effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle and transcription. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis.
Caption: Inhibition of CDK signaling by this compound and its derivatives.
Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a comparative pharmacokinetic study of this compound and its synthetic derivatives in a preclinical setting.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
References
Head-to-head comparison of different Rohitukine extraction techniques.
For Researchers, Scientists, and Drug Development Professionals
Rohitukine, a chromone alkaloid of significant interest for its anti-cancer properties and as a precursor to synthetic cyclin-dependent kinase (CDK) inhibitors like flavopiridol, is primarily isolated from plants of the Meliaceae family, such as Dysoxylum binectariferum. The efficiency of obtaining high-purity this compound is critically dependent on the extraction and purification methodology employed. This guide provides a head-to-head comparison of common and novel techniques for this compound extraction, supported by available experimental data.
Comparative Analysis of Extraction Techniques
The extraction of this compound from its primary plant sources, typically the leaves or bark of Dysoxylum binectariferum, involves a choice between conventional and modern methods. The selection of a technique impacts yield, purity, extraction time, and environmental footprint. Below is a summary of key performance indicators for the most cited methods.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) / Sonication |
| Yield (this compound) | ~0.6% from bark (post-purification)[1] | 0.8% - 1.3% from leaves (post-purification)[2][3][4] |
| Purity (Post-Purification) | High purity achievable with column chromatography[1] | >98% achievable with subsequent purification |
| Extraction Time | ~18 hours | 1.5 - 3 hours (in multiple cycles) |
| Solvent Consumption | High (continuous reflux) | Moderate to Low |
| Energy Consumption | High (prolonged heating) | Low to Moderate |
| Key Advantages | Well-established, exhaustive extraction | Rapid, efficient, reduced thermal degradation |
| Key Disadvantages | Time-consuming, large solvent volume, potential thermal degradation of analyte | Requires specialized equipment |
Experimental Workflows and Logical Relationships
The overall process of obtaining pure this compound involves several key stages, from the initial extraction to final purification. The choice of initial extraction method influences the subsequent purification strategy.
A significant innovation in this compound isolation is the development of a "chromatography-free" purification method, which simplifies the final purification step and enhances scalability.
Experimental Protocols
Soxhlet Extraction of this compound from D. binectariferum Bark
This protocol is a conventional method for exhaustive extraction.
-
Sample Preparation: Bark from D. binectariferum is air-dried and then powdered to a fine consistency (20–50 μm).
-
Apparatus Setup: A known quantity of the powdered bark is placed into a cellulose extraction thimble. The thimble is then placed in a 200 mL Soxhlet apparatus.
-
Extraction: The sample is extracted with 100 mL of methanol (MeOH) for approximately 18 hours, with a cycle rate of 3–5 cycles per hour.
-
Solvent Removal: After extraction, the methanolic extract is concentrated using a rotary evaporator to yield a semi-solid concentrate.
-
Purification: The resulting concentrate requires further purification, typically by column chromatography over silica gel, to isolate pure this compound. In one study, this method yielded approximately 0.6% pure this compound from the initial bark material.
Ultrasound-Assisted Extraction (UAE) of this compound from D. binectariferum Leaves
This modern technique offers a more rapid extraction process.
-
Sample Preparation: Shade-dried leaves of D. binectariferum are powdered.
-
Extraction: The powdered leaves (e.g., 140 g) are extracted with a 50% aqueous ethanol solution (e.g., 3 x 400 mL). The extraction is performed in an ultrasonic bath at 45°C for 30 minutes, and the process is repeated three times.
-
Solvent Removal: The combined extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification (Chromatography-Free Method):
-
The crude extract is suspended in water (100 mL).
-
The pH of the aqueous suspension is adjusted to 2.0 with hydrochloric acid. This acidic solution is then washed three times with ethyl acetate (125 mL each) to remove non-basic impurities.
-
The remaining acidic aqueous phase is then basified to pH 10.0 using ammonium hydroxide (NH₄OH).
-
The basic solution is extracted three times with n-butanol (100 mL each) to partition the alkaloid into the organic phase.
-
The n-butanol fractions are combined and dried, yielding a fraction enriched with this compound.
-
This enriched fraction is then purified by crystallization from methanol to yield this compound with a purity exceeding 98%. The final yield using this method is reported to be around 0.8% to 1.0% from the dry weight of the leaves.
-
Conclusion
For the extraction of this compound, Ultrasound-Assisted Extraction (UAE) followed by a chromatography-free purification protocol presents a more efficient and scalable alternative to traditional Soxhlet extraction. UAE significantly reduces extraction time and likely lowers solvent and energy consumption. The subsequent acid-base fractionation and crystallization steps provide a robust method for obtaining high-purity this compound without the need for laborious column chromatography. While Soxhlet extraction is a thorough and well-understood method, its prolonged duration and high resource consumption make it less suitable for large-scale production. The choice of leaves as a starting material also offers a more sustainable and renewable source compared to the destructive harvesting of tree bark. Researchers and drug development professionals should consider these factors when selecting an extraction strategy for this compound.
References
- 1. This compound content across the geographical distribution of Dysoxylum binectariferum Hook F. and its natural derivatives as potential sources of CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exogenously Applied this compound Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana [mdpi.com]
- 4. Exogenously Applied this compound Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Re-validation of Analytical Methods for Rohitukine Estimation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of re-validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Rohitukine in biological matrices. This compound, a chromone alkaloid with significant anti-inflammatory, anti-cancer, and immuno-modulatory properties, is a compound of high interest in pharmaceutical research. The selection of a robust and reliable analytical method is critical for pharmacokinetic, toxicokinetic, and various preclinical and clinical studies.
Methodology Comparison: LC-MS/MS vs. HPLC-UV
The choice between LC-MS/MS and HPLC-UV for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity and selectivity versus cost-effectiveness and wider availability.
LC-MS/MS stands as the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and speed. It allows for the detection of this compound at very low concentrations (ng/mL levels), which is crucial for pharmacokinetic studies where drug concentrations can be minimal. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.
Quantitative Performance Data
The following tables summarize the key performance parameters of a validated LC-MS/MS method and an HPLC-UV method for this compound estimation.
Table 1: LC-MS/MS Method Performance
| Parameter | Validated Method 1[1] | Validated Method 2[2] |
| Linearity Range | 0.1 - 1000 ng/mL | 5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% | < ±10% |
| Precision (% RSD) | ≤15% | < ±12% |
| Recovery | Not explicitly stated | Not explicitly stated, but used Solid Phase Extraction |
| Matrix Effect | Assessed and found to be within acceptable limits | Assessed and found to be within acceptable limits |
| Run Time | Not explicitly stated | 4.5 min |
Table 2: HPLC-UV Method Performance
| Parameter | Reported Method[3][4] |
| Linearity Range | 1 - 8 µg (for standard solution) |
| Correlation Coefficient (r²) | > 0.993 |
| Lower Limit of Quantification (LLOQ) | Not specified for plasma samples |
| Accuracy (% Bias) | Not specified for plasma samples |
| Precision (% RSD) | Not specified for plasma samples |
| Recovery | Not specified for plasma samples |
| Run Time | Not specified |
Experimental Protocols
Detailed methodologies for the validated LC-MS/MS and a representative HPLC-UV method are provided below.
Validated LC-MS/MS Method Protocol[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add an internal standard (IS).
-
Precipitate proteins by adding 900 µL of cold acetonitrile.
-
Vortex mix and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series
-
Column: High-resolution RP18e Chromolith column (100 × 4.6 mm, 2 µm)
-
Mobile Phase: 0.1% (v/v) formic acid in water and acetonitrile (20:80 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 306.05 → 245.10 and 306.05 → 231.05
-
Internal Standard (if used, specific transition would be monitored)
-
Alternative LC-MS/MS Method Protocol (Solid Phase Extraction)
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition an SPE cartridge with methanol followed by water.
-
Load 100 µL of plasma (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: Symmetry-Shield C18 (5 μm, 4.6 × 150 mm)
-
Mobile Phase: 10 mM ammonium acetate buffer (pH 4) and methanol (8:92, v/v)
-
Flow Rate: 0.6 mL/min
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive ion mode
-
MRM Transitions:
-
This compound: 306.1 → 245.1 m/z
-
Internal Standard (Phenacetin): 180.1 → 138.1 m/z
-
HPLC-UV Method Protocol
1. Sample Preparation
-
Sample preparation for plasma would typically involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances. The specifics for plasma were not detailed in the provided search results.
2. Chromatographic Conditions
-
HPLC System: Shimadzu LC20AT
-
Column: RP-18 column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (isocratic mode, e.g., 30:70 v/v) or Methanol and water (75:25 v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 254 nm
-
Column Temperature: 40°C
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the LC-MS/MS based estimation of this compound.
Caption: General workflow for LC-MS/MS based estimation of this compound.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The specific parameters and protocols should be optimized and validated in the user's laboratory for their specific application.
References
Validating the Purity of Isolated Rohitukine: A Comparative Guide to HPLC and MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for validating the purity of isolated Rohitukine, a chromone alkaloid with significant therapeutic potential. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of this promising natural product in research and drug development. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of these methodologies.
Introduction to this compound and the Importance of Purity
This compound is a chromone alkaloid originally isolated from Dysoxylum binectariferum and other plant species. It has garnered considerable interest in the scientific community due to its anti-inflammatory, immunomodulatory, and potential anti-cancer properties. As a precursor for the semi-synthetic cyclin-dependent kinase (CDK) inhibitor Flavopiridol, the purity of the starting material is of paramount importance. Impurities in the isolated this compound can affect its biological activity, lead to inaccurate pharmacological data, and pose potential safety risks. Therefore, robust and reliable analytical methods are essential for its quality control. Purity levels of isolated this compound are often reported to be greater than 98%.[1][2]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) is a cornerstone technique for purity assessment. It excels at separating the main compound from its impurities, allowing for quantification. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides highly sensitive and specific detection, enabling the identification and characterization of the primary compound and any co-eluting impurities based on their mass-to-charge ratio.
While HPLC provides excellent quantitative data, other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis (CE) are also utilized in natural product analysis. HPTLC is a cost-effective and high-throughput method suitable for qualitative fingerprinting and semi-quantitative analysis.[3][4] CE offers high separation efficiency, especially for charged molecules, with low solvent consumption, making it a "green" analytical alternative.
This guide will focus on the detailed protocols and comparative data for HPLC and LC-MS, as they are the most prevalent and powerful techniques for the definitive purity validation of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity
This protocol is designed for the quantitative determination of this compound purity.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
This compound reference standard of known purity
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of the main peak and any potential late-eluting impurities (e.g., 20-30 minutes).
4. Sample Preparation:
-
Accurately weigh and dissolve the isolated this compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the isolated this compound is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all detected peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for this compound Identification and Impurity Profiling
This protocol is designed for the confirmation of this compound's identity and the detection and identification of potential impurities.
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer.
2. LC Conditions:
-
The LC conditions (column, mobile phase, flow rate) can be similar to the HPLC protocol to allow for direct comparison.
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (Nitrogen) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Nebulizer Pressure: 30-50 psi
-
Mass Range: Scan from m/z 100 to 1000
-
Fragmentation (for MS/MS): Collision-induced dissociation (CID) can be used to obtain fragment ions for structural elucidation of impurities. The protonated molecule [M+H]⁺ of this compound is expected at m/z 306.2.
4. Sample Preparation:
-
Sample preparation is the same as for the HPLC analysis, though lower concentrations may be used due to the higher sensitivity of MS.
5. Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound to confirm its presence.
-
Analyze the total ion chromatogram (TIC) for the presence of other peaks, which could be impurities.
-
Examine the mass spectra of these impurity peaks to determine their molecular weights. Potential impurities that have been reported include this compound acetate (m/z 348.2) and glycosylated this compound (m/z 468.2). Other related impurities could include this compound N-oxide and Dysoline, a regioisomer of this compound.
Data Presentation: Comparative Analysis
The following tables summarize the expected performance characteristics of HPLC-UV and LC-MS for the purity analysis of this compound.
Table 1: Performance Comparison of Analytical Techniques for this compound Purity
| Parameter | HPLC-UV | LC-MS | HPTLC | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation coupled with mass-based detection | Planar chromatography | Separation based on charge-to-size ratio |
| Primary Use | Quantification, Purity assessment | Identification, Impurity profiling, Quantification | Qualitative fingerprinting, Semi-quantification | Purity of charged molecules, Chiral separations |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Moderate (ng/spot) | Excellent (ng/mL range) |
| Specificity | Moderate (relies on retention time and UV spectra) | High (based on mass-to-charge ratio) | Moderate (relies on Rf and color of spot) | High (based on migration time) |
| Throughput | Moderate | Moderate | High | High |
| Cost | Moderate | High | Low | Moderate |
| Solvent Consumption | High | High | Low | Very Low |
Table 2: Hypothetical Purity Analysis Data for an Isolated this compound Sample
| Analytical Technique | Purity of this compound (%) | Relative Abundance of Impurity A (%) | Relative Abundance of Impurity B (%) |
| HPLC-UV | 98.5 | 0.8 | 0.7 |
| LC-MS (TIC) | 98.3 | 0.9 | 0.8 |
Note: This data is representative and intended for comparative purposes.
Experimental Workflow and Visualization
The following diagram illustrates the logical workflow for validating the purity of isolated this compound using both HPLC and LC-MS.
References
- 1. Exogenously Applied this compound Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chromatography-free isolation of this compound from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
Safety Operating Guide
Navigating the Safe Disposal of Rohitukine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Rohitukine are paramount to ensuring laboratory safety and environmental protection. As a chromone alkaloid with potent anti-cancer and cytotoxic properties, this compound necessitates management as a hazardous chemical.[1][2] In the absence of explicit disposal protocols from the manufacturer, a comprehensive strategy rooted in established guidelines for cytotoxic waste is essential. This guide provides a step-by-step operational plan for the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is crucial to consult the Safety Data Sheet (SDS) for the most current and detailed safety information. All personnel handling this compound or its waste products must receive adequate training on the handling of cytotoxic compounds.[3]
Personal Protective Equipment (PPE): Appropriate PPE should be worn at all times when handling this compound. This includes, but is not limited to:
-
Disposable gowns
-
Two pairs of chemotherapy-grade gloves
-
Protective eyewear (goggles or face shield)
-
A respirator mask (P2/N95)
This compound Disposal: An Operational Workflow
The disposal of this compound and any materials contaminated with it must follow a stringent protocol to prevent exposure and environmental contamination. The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4]
Step 1: Waste Segregation At the point of generation, all this compound waste must be segregated from other laboratory waste streams.[5] This includes:
-
Unused or expired this compound
-
Contaminated labware (e.g., vials, pipettes, flasks)
-
Contaminated PPE
-
Spill cleanup materials
Step 2: Labeling and Containment Properly labeled, leak-proof, and puncture-resistant containers are mandatory for the containment of this compound waste.
-
Non-sharps waste: Should be placed in a rigid, yellow container with a purple lid or double-bagged in yellow and purple-colored waste bags.
-
Sharps waste: Any sharps that have come into contact with this compound must be disposed of in a purple-lidded, puncture-proof sharps container.
-
Labeling: All containers must be clearly marked with the cytotoxic symbol and the words "Cytotoxic Waste" or "Biohazard".
Step 3: Storage Designated, secure areas should be established for the storage of cytotoxic waste pending disposal. These areas should be clearly marked and have limited access.
Step 4: Disposal Cytotoxic waste must be transported by a certified hazardous waste transporter to a permitted treatment facility for high-temperature incineration. A hazardous waste consignment note must accompany the waste to its final disposal location.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound can inform handling and storage procedures. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Water Solubility | 10.3 mg/mL | |
| LogP | -0.55 | |
| Ionization Constant (pKa) | 5.83 | |
| Stability | Stable in various biological media, including rat plasma. May degrade under extreme pH or temperature conditions. |
Experimental Protocols for Disposal
Currently, there are no specific, validated experimental protocols for the chemical neutralization or degradation of this compound in a laboratory setting. The recommended and most secure method of disposal is high-temperature incineration. While chemical degradation methods for alkaloids exist in research contexts, their application to waste disposal would require extensive validation to ensure complete inactivation and the absence of hazardous byproducts.
This compound Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. A chromatography-free isolation of this compound from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijesrc.com [ijesrc.com]
- 3. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
- 4. Exogenously Applied this compound Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Handling Rohitukine: A Comprehensive Guide to Safety and Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Rohitukine, a chromone alkaloid with significant anti-cancer and anti-inflammatory properties. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
Given this compound's classification as a cytotoxic and biologically active compound, stringent adherence to personal protective equipment protocols is mandatory. The following table summarizes the required PPE for handling this compound in a laboratory setting.[1][2][3][4]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | Inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) | Gowns should have long sleeves with tight-fitting elastic or knit cuffs. Gowns must be discarded after each use or if contaminated. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling powdered this compound or when there is a risk of aerosol generation. A surgical mask is not sufficient. |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Must be worn when there is a risk of splashes or sprays of this compound solutions. |
Operational Plan: Safe Handling of this compound
Adherence to the following step-by-step operational plan is critical to ensure safety during the handling of this compound.
Preparation and Work Area Setup
-
Designated Area: All work with this compound, particularly weighing of the powder and preparation of stock solutions, must be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1]
-
Restricted Access: Access to the designated handling area should be restricted to authorized personnel who have received specific training on handling cytotoxic compounds.
-
Spill Kit: A readily accessible spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags must be located in the immediate vicinity of the work area.
Weighing and Reconstitution
-
Weighing: When weighing powdered this compound, use a balance inside the BSC or fume hood. Use a dedicated, labeled spatula and weighing paper.
-
Reconstitution: To minimize aerosol formation, slowly add solvent to the powdered this compound. Do not shake vigorously; instead, vortex or sonicate to dissolve.
Experimental Procedures
-
Closed Systems: Whenever possible, use closed-system drug-transfer devices (CSTDs) for transferring this compound solutions to minimize the risk of spills and aerosol generation.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, date of preparation, and a "Cytotoxic" warning label.
Personal Hygiene
-
Hand Washing: Wash hands thoroughly with soap and water before donning and after removing PPE.
-
No Personal Items: Do not bring food, drink, or personal items into the designated handling area.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
All waste generated from handling this compound must be considered cytotoxic waste and segregated at the point of generation.
-
Sharps Waste: Needles, syringes, and glass vials contaminated with this compound should be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be disposed of in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container lined with a yellow chemotherapy waste bag.
-
Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not dispose of liquid this compound waste down the drain.
Waste Disposal Procedure
-
Container Sealing: Once waste containers are three-quarters full, they should be securely sealed.
-
Decontamination: The exterior of the waste containers should be decontaminated before being removed from the designated handling area.
-
Licensed Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. This typically involves high-temperature incineration.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies investigating the anti-cancer properties of this compound.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for its analysis.
Caption: this compound's apoptotic signaling pathway.
Caption: Experimental workflow for this compound evaluation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
